molecular formula C6H7ClN2 B041539 2-Chloro-3,5-dimethylpyrazine CAS No. 38557-72-1

2-Chloro-3,5-dimethylpyrazine

Cat. No.: B041539
CAS No.: 38557-72-1
M. Wt: 142.58 g/mol
InChI Key: BTGGHNHGPURMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-dimethylpyrazine is a versatile and valuable substituted pyrazine derivative extensively used in medicinal chemistry and agrochemical research. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex heterocyclic compounds. The chlorine atom at the 2-position is highly reactive towards nucleophilic substitution reactions, allowing for facile functionalization to create diverse libraries of pyrazine-based analogs. Concurrently, the methyl groups at the 3- and 5-positions influence the electron density and steric profile of the ring, fine-tuning its physicochemical properties and binding interactions.

Properties

IUPAC Name

2-chloro-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGGHNHGPURMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470352
Record name 2-chloro-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38557-72-1
Record name 2-Chloro-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38557-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,5-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-3,5-dimethylpyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3,5-dimethylpyrazine

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds that are widely found in nature and are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as flavor and fragrance agents.[1][2][3] The introduction of a chlorine atom and two methyl groups to the pyrazine ring modifies its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setup, purification, and storage.

PropertyValueReference
CAS Number 38557-72-1[1][4]
Molecular Formula C₆H₇ClN₂[1][4]
Molecular Weight 142.59 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 112 °C at 70 mmHg[1]
Refractive Index n20/D 1.53[1]
Purity ≥ 95% (as determined by GC)[1][4]
Storage Store at room temperature[1]
Stability No specific data available.[6]
Chemical Structure

The structure of this compound consists of a central pyrazine ring substituted with one chlorine atom at position 2, and two methyl groups at positions 3 and 5.

Caption: Chemical structure and identifiers of this compound.

Experimental Protocols

Hypothetical Synthesis via Chlorination

A common method for introducing a chlorine atom onto a pyrazine ring involves the chlorination of a pyrazine N-oxide precursor. The following protocol is adapted from the synthesis of a related isomer and serves as a general guideline.[5]

Reaction: 3,5-Dimethylpyrazine 1-oxide → this compound

Materials:

  • 3,5-Dimethylpyrazine 1-oxide

  • Phosphorus oxychloride (POCl₃)

  • Magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3,5-Dimethylpyrazine 1-oxide with an excess of phosphorus oxychloride (e.g., 3 molar equivalents).

  • Heating: Heat the mixture gently with stirring (e.g., to 60 °C) for a duration determined by reaction monitoring (e.g., 30-60 minutes).

  • Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it over crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralization: Cautiously neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x volumes).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

start Combine 3,5-Dimethylpyrazine 1-oxide and POCl₃ heat Heat mixture (e.g., 60°C) start->heat cool Cool to room temperature heat->cool quench Quench with crushed ice cool->quench neutralize Neutralize with sat. NaHCO₃ quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layers (e.g., MgSO₄) extract->dry concentrate Concentrate via rotary evaporation dry->concentrate purify Purify by distillation or chromatography concentrate->purify product Isolated 2-Chloro-3,5- dimethylpyrazine purify->product

Caption: General workflow for the hypothetical synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, and to assess purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the substitution pattern on the pyrazine ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Development

This compound is a valuable intermediate in several industries due to its reactive chlorine atom, which can be displaced in nucleophilic substitution reactions to build more complex molecules.[1]

  • Pharmaceutical Development: It serves as a precursor for creating active pharmaceutical ingredients (APIs). The pyrazine core is a common scaffold in medicinal chemistry.[1]

  • Agrochemicals: Used in the synthesis of novel pesticides and herbicides.[1]

  • Flavor and Fragrance: Employed to create specific roasted or nutty flavor profiles in food products and fragrances.[1]

  • Materials Science: Can be used in the synthesis of specialized polymers requiring enhanced thermal stability or specific chemical resistance.[1]

cluster_starting_material Core Intermediate cluster_applications Synthetic Pathways A This compound B Pharmaceuticals (APIs) A->B Nucleophilic Substitution & Further Modification C Agrochemicals (Pesticides, Herbicides) A->C Coupling Reactions D Flavor & Fragrance Compounds A->D Derivatization E Specialty Polymers A->E Monomer Synthesis

Caption: Role of this compound as a versatile chemical intermediate.

References

A Technical Guide to 2-Chloro-3,5-dimethylpyrazine for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analysis of 2-Chloro-3,5-dimethylpyrazine. The information is intended for researchers, scientists, and professionals in drug development and other relevant industries who utilize pyrazine derivatives in their work. This compound is a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and flavoring agents.[1][2]

Core Physicochemical Characteristics

This compound is a chlorinated pyrazine derivative. Its stability and reactivity make it a valuable component in the synthesis of more complex molecules.[1] The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 38557-72-1[1][3]
Molecular Formula C₆H₇ClN₂[1][3]
Molecular Weight 142.59 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1][2]
Purity ≥ 95% (GC) to 97%[1][3]
Boiling Point 112 °C at 70 mmHg[1]
Refractive Index n20/D 1.53[1]
Storage Room Temperature[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of pyrazine derivatives are crucial for reproducible research and development. The following sections outline relevant experimental procedures.

Synthesis of 3-Chloro-2,5-dimethylpyrazine

A common method for the synthesis of 3-Chloro-2,5-dimethylpyrazine involves the chlorination of 2,5-dimethylpyrazine 1-oxide.

Materials:

  • 2,5-dimethylpyrazine 1-oxide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Combine 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (55.1 g, 360 mmol) in a suitable reaction vessel.

  • Stir the mixture and heat it to 60 °C for 30 minutes.

  • After the reaction, perform a distillation of the residue to isolate the product.

  • The resulting product is 3-chloro-2,5-dimethylpyrazine, which appears as a light yellow oil.[4]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for monitoring reaction progress and assessing the purity of pyrazine compounds.

Sample Preparation:

  • Cool the reaction mixture to room temperature.

  • If necessary, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product from the aqueous phase.[5]

  • Collect the organic phase for analysis.[5]

Example GC-MS Conditions:

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)[5]

  • Injector Temperature: 250°C[5]

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[5]

  • Carrier Gas: Helium[5]

  • MS Detector Scan Range: 35-350 m/z[5]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and applications related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product Start1 2,5-Dimethylpyrazine 1-Oxide Reaction Heating at 60°C Start1->Reaction Start2 Phosphorus Oxychloride (POCl3) Start2->Reaction Distillation Distillation Reaction->Distillation Residue Product 3-Chloro-2,5-dimethylpyrazine Distillation->Product Analytical_Workflow Sample Reaction Mixture Sample Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction OrganicPhase Collect Organic Phase Extraction->OrganicPhase GCMS GC-MS Analysis OrganicPhase->GCMS Data Purity & Identity Data GCMS->Data Logical_Relationships cluster_core Core Compound cluster_applications Applications as a Chemical Intermediate Core This compound Pharma Pharmaceuticals Core->Pharma Synthesis of APIs Agro Agrochemicals (Pesticides, Herbicides) Core->Agro Formulation of Crop Protection Agents Flavor Flavoring Agents Core->Flavor Creation of Unique Flavor Profiles Material Specialized Polymers Core->Material Enhanced Material Properties

References

2-Chloro-3,5-dimethylpyrazine CAS number 38557-72-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3,5-dimethylpyrazine (CAS: 38557-72-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 38557-72-1) is a heterocyclic organic compound featuring a substituted pyrazine ring.[1] This versatile chemical intermediate is recognized for its significant role in the synthesis of a wide array of products across various industries, including pharmaceuticals, agrochemicals, and flavors.[2][3] The presence of a reactive chlorine atom on the pyrazine scaffold makes it a valuable precursor for creating more complex molecules and active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive overview of its physicochemical properties, reactivity, synthetic applications, and safety protocols, with a particular focus on its utility in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[1][2][3][4] It is characterized by its solubility in organic solvents and limited solubility in water.[1] Key identifying and physical properties are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 38557-72-1[1][2][3][4][5]
Molecular Formula C₆H₇ClN₂[1][2][3][5]
Molecular Weight 142.59 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid[1][2][3]
Boiling Point 112 °C at 70 mmHg[2][3]
Purity ≥95% (GC) to 97%[1][2][4][5]
Refractive Index n20/D 1.53[2][3]
Storage Room Temperature or Refrigerator[2][4]
Table 2: Spectroscopic and Structural Identifiers
IdentifierValueSource(s)
SMILES CC1=NC(C)=C(N=C1)Cl[1]
InChI InChI=1S/C6H7ClN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3[1][4]
InChI Key BTGGHNHGPURMEO-UHFFFAOYSA-N[1][4]
PubChem ID 11672680[2][3]
MDL Number MFCD00126945[2][5]

Synthesis and Reactivity

While the direct synthesis of this compound is not detailed in the provided literature, the synthesis of pyrazine derivatives often involves methods like the self-condensation of aminoacetone or microbial fermentation.[6]

The reactivity of this compound is largely dictated by the chlorine substituent on the electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows it to serve as a versatile starting material for introducing a variety of functional groups.

Experimental Protocol: Synthesis of 2,3-d₃,5-Trimethylpyrazine

The utility of this compound as a synthetic intermediate is demonstrated in its reaction with a Grignard reagent to produce an isotopically labeled trimethylpyrazine. This protocol is adapted from a published study on pyrazine metabolites.[7]

Objective: To synthesize 2,3-d₃,5-trimethylpyrazine via the reaction of this compound with a deuterated Grignard reagent.

Materials:

  • This compound (1.0 eq, 142 mmol, 20.16 g)

  • Iron(III) acetylacetonate (0.06 eq, 9 mmol, 3.18 g)

  • Methyl-d₃-magnesium iodide (1 M in diethyl ether, 1.4 eq, 200 mmol, 200 mL)

  • Dry Diethyl Ether (1 L)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound and iron(III) acetylacetonate in 1 L of dry diethyl ether in a suitable reaction vessel.[7]

  • Cool the resulting solution to 0 °C using an ice bath.[7]

  • Add the solution of methyl-d₃-magnesium iodide (1 M in ether) dropwise to the cooled mixture.[7]

  • Allow the reaction mixture to stir overnight at room temperature.[7]

  • Carefully quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid.[7]

  • Separate the organic layer.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure.[7]

  • Purify the crude product using silica gel chromatography (eluent: pentane/ether 7:3) to yield the final product, 2,3-d₃,5-trimethylpyrazine.[7]

G cluster_workflow Experimental Workflow: Synthesis of 2,3-d₃,5-Trimethylpyrazine start 1. Dissolve Reactants (this compound + Fe(acac)₃ in Et₂O) cool 2. Cool to 0 °C start->cool add_grignard 3. Add CH₃-d₃-MgI (dropwise) cool->add_grignard stir 4. Stir Overnight add_grignard->stir quench 5. Quench with HCl stir->quench extract 6. Separate & Dry Organic Layer quench->extract purify 7. Purify via Silica Chromatography extract->purify end_product Final Product: 2,3-d₃,5-Trimethylpyrazine purify->end_product

Synthetic workflow for an isotopically labeled pyrazine.

Applications in Research and Drug Development

This compound is a key building block in several scientific domains.

  • Agrochemicals: It serves as an intermediate in the development of effective pesticides and herbicides, contributing to crop protection.[2][3]

  • Flavor & Fragrance: The compound is used to create unique flavor profiles in food products and fragrances.[1][2][3]

  • Material Science: It is employed in the synthesis of specialized polymers and materials requiring enhanced thermal stability and chemical resistance.[2]

  • Pharmaceutical Development: The pyrazine ring is a vital scaffold in numerous clinically used drugs.[8] this compound is explored for its potential in creating APIs with specific biological activities.[2]

Case Study: Development of Acetylcholinesterase Inhibitors

A significant application in drug development is its use as a scaffold for novel acetylcholinesterase inhibitors (AChEIs). In Alzheimer's disease, a key pathological feature is the reduction of the neurotransmitter Acetylcholine (ACh) in the brain.[8] AChEIs work by inhibiting the enzyme responsible for ACh breakdown, thereby increasing its availability in the synaptic cleft.

Researchers have designed and synthesized a series of 2-chloro-3-hydrazinopyrazine derivatives starting from similar scaffolds, evaluating them as potential multifunctional agents for treating Alzheimer's.[8] This highlights the compound's value in generating new ligands with high inhibitory effects for targeted drug design.[8]

G cluster_pathway Logical Pathway: Application in Alzheimer's Drug Discovery scaffold This compound (Core Scaffold) derivatives Synthesis of Novel 2-chloro-3-hydrazinopyrazine Derivatives scaffold->derivatives Chemical Modification achei Potent Acetylcholinesterase Inhibitors (AChEI) derivatives->achei Leads to ache Acetylcholinesterase (AChE) achei->ache Inhibits outcome Increased ACh Levels in Synaptic Cleft Therapeutic Goal for Alzheimer's Disease achei->outcome Results in ach Acetylcholine (ACh) (Neurotransmitter) ache->ach Breaks down

Drug discovery logic for developing AChE inhibitors.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care. It is harmful if swallowed or inhaled and causes skin and eye irritation.[9]

Table 3: GHS Hazard and Precautionary Information
CategoryDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4][9]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[4][9]
Precautionary Statements (Prevention) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.[4][9]
Precautionary Statements (Response) P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]

Handling Recommendations:

  • Use only outdoors or in a well-ventilated area.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and clothing.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The compound is stable under normal conditions.[10]

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it an essential building block for researchers in medicinal chemistry, agrochemistry, and material science. Its demonstrated utility in the synthesis of potential therapeutics, such as acetylcholinesterase inhibitors, underscores its importance for professionals in drug discovery and development. Strict adherence to safety and handling protocols is mandatory when working with this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a key heterocyclic intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted pyrazine ring system is a common motif in a range of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Two principal synthetic routes have been established for the preparation of this compound:

  • Synthesis via 3,5-dimethylpyrazin-2(1H)-one: This two-step pathway involves the initial condensation of an α-amino amide with an α-ketoaldehyde to form a hydroxypyrazine intermediate, which is subsequently chlorinated.

  • Direct Chlorination of 2,6-dimethylpyrazine: This approach involves the direct halogenation of the readily available 2,6-dimethylpyrazine.

This guide will delve into the specifics of each pathway, providing detailed experimental procedures and comparative data.

Pathway 1: Synthesis via 3,5-dimethylpyrazin-2(1H)-one

This pathway is a reliable method for the regioselective synthesis of this compound. It proceeds in two distinct stages:

Stage 1: Synthesis of 3,5-dimethylpyrazin-2(1H)-one

The initial step involves the condensation reaction between L-alaninamide hydrochloride and methylglyoxal (pyruvaldehyde). The reaction surprisingly yields 3,5-dimethylpyrazin-2(1H)-one rather than the anticipated 3,6-dimethylpyrazin-2-one.[1]

Stage 2: Chlorination of 3,5-dimethylpyrazin-2(1H)-one

The hydroxyl group of the pyrazinone intermediate is then replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl3). This reaction is a common method for the conversion of hydroxypyridines and related heterocyclic compounds to their corresponding chlorides.

Experimental Protocols: Pathway 1

Protocol 1.1: Synthesis of 3,5-dimethylpyrazin-2(1H)-one

  • Materials:

    • L-alaninamide hydrochloride

    • Methylglyoxal (40% solution in water)

    • Sodium hydroxide

    • Water

    • Ethyl acetate

  • Procedure:

    • A solution of L-alaninamide hydrochloride (e.g., 2.0 mmol) in water is prepared.

    • An aqueous solution of sodium hydroxide is added to neutralize the hydrochloride.

    • Methylglyoxal (e.g., 2.0 mmol) is then added to the reaction mixture.

    • The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for the condensation and cyclization to complete.

    • The product can be isolated by extraction with a suitable organic solvent, such as ethyl acetate.

    • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3,5-dimethylpyrazin-2(1H)-one.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate to obtain suitable crystals for analysis.[1]

Protocol 1.2: Chlorination of 3,5-dimethylpyrazin-2(1H)-one

A general procedure for the chlorination of hydroxypyrazines using phosphorus oxychloride in a solvent-free system is as follows.[2]

  • Materials:

    • 3,5-dimethylpyrazin-2(1H)-one

    • Phosphorus oxychloride (POCl3)

    • Pyridine

    • Ice-water

    • Saturated sodium carbonate solution

    • Dichloromethane (for extraction)

  • Procedure:

    • In a Teflon-lined stainless steel reactor, the 3,5-dimethylpyrazin-2(1H)-one (e.g., 0.3 moles), phosphorus oxychloride (0.3 moles), and pyridine (0.3 moles) are combined.

    • The reactor is sealed and heated to 160 °C for 2 hours.

    • After cooling, the reactor is carefully opened, and the contents are quenched by pouring onto ice-water.

    • The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution.

    • The product is extracted with dichloromethane.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

    • Purification can be achieved by distillation or column chromatography.

Quantitative Data: Pathway 1
StepReactantsReagents/ConditionsYieldPurityReference
1 L-alaninamide hydrochloride, MethylglyoxalNaOH, Water, Room TemperatureNot specifiedCrystalline solid[1]
2 3,5-dimethylpyrazin-2(1H)-onePOCl3, Pyridine, 160°C, 2hHigh (general)>95% (general)[2]

Pathway 2: Direct Chlorination of 2,6-dimethylpyrazine

This pathway offers a more direct route to the target molecule, though it may present challenges in controlling selectivity and avoiding side reactions.

Methods for Direct Chlorination:

  • Vapor-Phase Chlorination: This method, analogous to the chlorination of pyrazine, involves the reaction of 2,6-dimethylpyrazine with chlorine gas at elevated temperatures in the presence of water vapor.[3]

  • Chlorination with Sulfuryl Chloride: Alkylpyrazines can be chlorinated using sulfuryl chloride, often in the presence of a radical initiator or a catalyst.

Experimental Protocols: Pathway 2

Protocol 2.1: Vapor-Phase Chlorination of 2,6-dimethylpyrazine (Adapted from Pyrazine Chlorination) [3]

  • Materials:

    • 2,6-dimethylpyrazine

    • Water

    • Chlorine gas

    • Nitrogen gas (optional diluent)

  • Apparatus:

    • A reaction setup comprising separate heating elements for vaporizing the reactants and a heated reaction tube.

  • Procedure:

    • An aqueous solution of 2,6-dimethylpyrazine is prepared.

    • The solution is vaporized at a temperature of 200 to 300 °C.

    • The vapor is mixed with preheated chlorine gas (and optionally nitrogen).

    • The mixed vapors are passed through a reaction tube heated to a temperature between 300 and 600 °C (preferably 375 to 475 °C).

    • The contact time in the reaction zone is controlled to maximize the formation of the monochlorinated product and minimize decomposition.

    • The reaction products are condensed and collected.

    • The this compound is separated from the aqueous medium and unreacted starting material.

Quantitative Data: Pathway 2
ReactantsReagents/ConditionsProductYieldReference
Pyrazine, ChlorineWater vapor, 300-600°CMonochloropyrazineGood (general)[3]

Note: Specific yield for the chlorination of 2,6-dimethylpyrazine via this method requires experimental determination.

Visualizing the Synthesis Pathways

To provide a clearer understanding of the reaction sequences, the following diagrams illustrate the described synthesis pathways.

Synthesis_Pathway_1 cluster_0 Stage 1: Synthesis of 3,5-dimethylpyrazin-2(1H)-one cluster_1 Stage 2: Chlorination L-alaninamide_HCl L-alaninamide hydrochloride Condensation Condensation/ Cyclization L-alaninamide_HCl->Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Condensation Pyrazinone 3,5-dimethylpyrazin-2(1H)-one Condensation->Pyrazinone Pyrazinone_in 3,5-dimethylpyrazin-2(1H)-one Chlorination Chlorination Pyrazinone_in->Chlorination POCl3 POCl3, Pyridine POCl3->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Synthesis of this compound via a pyrazinone intermediate.

Synthesis_Pathway_2 Start 2,6-dimethylpyrazine Reagents Cl2, H2O (vapor) 300-600°C Start->Reagents Product This compound Reagents->Product

Caption: Direct vapor-phase chlorination of 2,6-dimethylpyrazine.

Conclusion

This technical guide has outlined the two primary synthetic pathways for this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired regioselectivity, and scale of the synthesis. Pathway 1, via the pyrazinone intermediate, offers a more controlled and selective route, while Pathway 2 presents a more direct but potentially less selective option. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the reaction conditions for each pathway may be necessary to achieve desired yields and purity on a larger scale.

References

Spectroscopic Profile of 2-Chloro-3,5-dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,5-dimethylpyrazine, a heterocyclic compound of interest in various fields of chemical research and development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2Singlet1HH-6 (Aromatic)
~2.6Singlet3H-CH₃ at C-5
~2.5Singlet3H-CH₃ at C-3

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) in a suitable deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~152C-2 (C-Cl)
~150C-5 (C-CH₃)
~148C-3 (C-CH₃)
~145C-6 (C-H)
~22-CH₃ at C-5
~21-CH₃ at C-3

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1600-1450Medium to StrongC=C and C=N stretching (aromatic ring)
~1200-1000StrongC-N stretching
~850-750StrongC-Cl stretching
~850-800StrongOut-of-plane C-H bending
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
142/144High (M⁺, M⁺+2)Molecular ion (presence of Cl isotope)
127/129Medium[M-CH₃]⁺
107Medium[M-Cl]⁺
79Medium[M-Cl-HCN]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify the chemical shifts and multiplicities of all signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • If the sample is solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • Identify the molecular ion peak (M⁺). Note the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

  • Analyze the fragmentation pattern to identify characteristic fragment ions. This can help confirm the structure of the molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Acquisition Data Acquisition (1H and 13C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Shifts, Multiplicity, Integration) NMR_Processing->NMR_Analysis Structural_Elucidation Structural Elucidation and Characterization NMR_Analysis->Structural_Elucidation IR_Sample_Prep Sample Preparation (ATR) IR_Acquisition Data Acquisition (FTIR Spectrum) IR_Sample_Prep->IR_Acquisition IR_Processing Background Correction IR_Acquisition->IR_Processing IR_Analysis Peak Identification (Functional Groups) IR_Processing->IR_Analysis IR_Analysis->Structural_Elucidation MS_Sample_Prep Sample Preparation (Dilute in Solvent) MS_Acquisition GC-MS Analysis (EI, 70 eV) MS_Sample_Prep->MS_Acquisition MS_Analysis Data Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis MS_Analysis->Structural_Elucidation Compound This compound Compound->NMR_Sample_Prep Compound->IR_Sample_Prep Compound->MS_Sample_Prep

Caption: Workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided predicted data and detailed experimental protocols will aid researchers in their efforts to synthesize, identify, and utilize this compound in various scientific applications.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3,5-dimethylpyrazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such spectra, and a logical workflow for spectral analysis.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired spectra in publicly available databases, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2,5-dimethylpyrazine and 2,5-dichloropyrazine, and established principles of NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ) (ppm)MultiplicityIntegration
H-6~8.3 - 8.5Singlet1H
CH₃-5~2.5 - 2.7Singlet3H
CH₃-3~2.6 - 2.8Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ) (ppm)
C-2~150 - 155
C-3~152 - 157
C-5~148 - 153
C-6~140 - 145
CH₃-3~20 - 25
CH₃-5~20 - 25

Experimental Protocol for NMR Spectroscopy

This section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for similar compounds. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical)
  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical)
  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Approximately 200-220 ppm, centered around 100 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and Baseline Correction: Perform manual or automatic phase and baseline correction to obtain a properly phased spectrum with a flat baseline.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. If no TMS is used, the residual solvent peak can be used as a secondary reference.

  • Integration: For ¹H NMR spectra, integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.

Caption: Molecular structure of this compound.

nmr_analysis_workflow cluster_workflow NMR Spectral Analysis Workflow start Sample Preparation acquire_1h Acquire ¹H NMR Spectrum start->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum start->acquire_13c process_data Process Raw Data (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data reference_spectra Reference Spectra to TMS process_data->reference_spectra analyze_1h Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) reference_spectra->analyze_1h analyze_13c Analyze ¹³C Spectrum (Chemical Shift) reference_spectra->analyze_13c structure_correlation Correlate Spectral Data with Molecular Structure analyze_1h->structure_correlation analyze_13c->structure_correlation final_assignment Final Peak Assignment structure_correlation->final_assignment

Caption: Logical workflow for NMR spectral analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of 2-Chloro-3,5-dimethylpyrazine, tailored for researchers, scientists, and professionals in drug development. This document outlines the primary fragmentation pathways, presents quantitative data in a structured format, and includes a generalized experimental protocol for analysis.

Introduction

This compound is a heterocyclic aromatic compound. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in various matrices. This guide focuses on the fragmentation mechanisms typically observed under Electron Ionization (EI), a common mass spectrometry technique for volatile and semi-volatile organic compounds.

Proposed Fragmentation Pathways

Upon ionization in a mass spectrometer, this compound (molecular weight approximately 142.59 g/mol ) is expected to form a molecular ion ([M]+•) that undergoes a series of fragmentation events. The primary fragmentation pathways are inferred from the general principles of mass spectrometry and the known behavior of related chloro-substituted and N-heterocyclic aromatic compounds.

The main fragmentation routes are anticipated to involve:

  • Loss of a Chlorine Radical: A common fragmentation for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical (Cl•).

  • Loss of a Methyl Radical: The cleavage of a bond between the pyrazine ring and a methyl group can lead to the loss of a methyl radical (•CH3).

  • Ring Cleavage: Subsequent fragmentation of the pyrazine ring can occur, often involving the elimination of small, stable neutral molecules such as hydrogen cyanide (HCN).

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion. The relative abundance is an estimate and can vary based on experimental conditions.

m/zProposed Fragment IonFormula of IonNeutral Loss
142/144Molecular Ion[C₆H₇ClN₂]⁺•-
127/129[M - CH₃]⁺[C₅H₄ClN₂]⁺•CH₃
107[M - Cl]⁺[C₆H₇N₂]⁺•Cl
80[C₅H₄N]⁺[C₅H₄N]⁺•Cl, HCN

Note: The presence of chlorine will result in an isotopic peak for chlorine-containing fragments (M+2) with an intensity of approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

4.2. Instrumentation

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer capable of electron ionization.

4.3. GC-MS Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-200

4.4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways and the logical workflow for the experimental analysis.

fragmentation_pathway M [this compound]⁺• m/z 142/144 F1 [M - Cl]⁺ m/z 107 M->F1 - Cl• F2 [M - CH₃]⁺ m/z 127/129 M->F2 - •CH₃ F3 [C₅H₄N]⁺ m/z 80 F1->F3 - HCN

Caption: Proposed fragmentation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1-10 µg/mL) stock->working injection Inject Sample (1 µL) working->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-200) ionization->detection tic Analyze TIC detection->tic spectrum Extract Mass Spectrum tic->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: Experimental workflow for GC-MS analysis.

Potential biological activity of 2-Chloro-3,5-dimethylpyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-3,5-dimethylpyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically significant molecules. Their versatile chemical nature and ability to interact with various biological systems have made them a focal point in medicinal chemistry and drug discovery. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. Notably, the well-known drug Pyrazinamide, a cornerstone in tuberculosis treatment, highlights the therapeutic potential of the pyrazine scaffold.

This technical guide focuses on the derivatives of this compound, a specific scaffold that offers unique opportunities for chemical modification. The introduction of a chlorine atom provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. This document consolidates current

The Synthetic Versatility of 2-Chloro-3,5-dimethylpyrazine: A Technical Guide to its Reactivity and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its unique electronic properties, characterized by an electron-deficient pyrazine ring, render it susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity and reaction mechanisms of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this important synthetic building block in agrochemical, pharmaceutical, and materials science applications.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. This electronic feature significantly activates the chlorine atom at the 2-position towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The principal reaction pathways include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring readily undergoes attack by a variety of nucleophiles, leading to the displacement of the chloride ion.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be effectively functionalized through well-established cross-coupling methodologies to form new carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of this compound chemistry. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Reaction Mechanism

The accepted mechanism for the SNAr reaction of this compound is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step is typically the rate-determining step and leads to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized across the pyrazine ring, including the electronegative nitrogen atoms, which stabilizes the intermediate. In the subsequent fast step, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored.

Diagram 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactions with O-Nucleophiles (Alkoxylation)

The displacement of the chlorine atom by alkoxides, such as sodium methoxide, provides a direct route to 2-alkoxy-3,5-dimethylpyrazines. These products are often valuable as flavoring agents or as intermediates in further synthetic transformations.

Table 1: Representative SNAr Reaction with an O-Nucleophile

ReactantNucleophileProductSolventConditionsYield
2-Chloropyrazine (analog)Sodium methoxide2-MethoxypyrazineMethanolReflux, 4-6 hHigh
This compoundSodium methoxide2-Methoxy-3,5-dimethylpyrazineMethanolRefluxN/A

Note: While a specific yield for the methoxylation of this compound was not found in the surveyed literature, the reaction is expected to proceed in high yield based on analogous transformations of 2-chloropyrazine.

Experimental Protocol: Synthesis of 2-Methoxy-3,5-dimethylpyrazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (1.1-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Reactions with N-Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of 2-amino-3,5-dimethylpyrazine derivatives, which are prevalent scaffolds in medicinal chemistry.

Table 2: Representative SNAr Reactions with N-Nucleophiles on Chloro-N-Heterocycles

SubstrateAmine ReagentProductConditionsYield
4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrileDi-n-butylamine4-(Dibutylamino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrilePEG-400, 120 °C, 5 min92%
4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrilePiperidine4-(Piperidin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrilePEG-400, 120 °C, 5 min95%
4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile2-(Trifluoromethyl)aniline4-((2-(Trifluoromethyl)phenyl)amino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrilePEG-400, 120 °C, 5 min70%

Experimental Protocol: General Procedure for Amination of this compound

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq) and the desired amine (2.0 eq).

  • Solvent: Add a suitable solvent such as PEG-400.

  • Reaction: Heat the mixture to 120 °C for a short duration (e.g., 5-30 minutes), or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product 2-R-3,5-dimethylpyrazine Reactant1 This compound Reactant2 R-B(OH)₂ Base Base

Diagram 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₄K₂CO₃Acetonitrile/H₂O80
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. It is a highly versatile method for the synthesis of a wide range of arylamines.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Deprot Deprotonation AmineCoord->Deprot RedElim Reductive Elimination Complex Deprot->RedElim RedElim->Pd0 Reductive Elimination Product 2-(R₂N)-3,5-dimethylpyrazine Reactant1 This compound Reactant2 R₂NH Base Base

Diagram 3: Catalytic cycle for the Buchwald-Hartwig amination.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles

SubstrateAmineCatalyst/LigandBaseSolventTemperature (°C)
Aryl ChloridePrimary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene80-120
Heteroaryl ChloridePrimary/Secondary AminePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2-1.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

Table 5: Typical Conditions for Sonogashira Coupling of Chloro-N-Heterocycles

SubstrateAlkyneCatalyst SystemBaseSolventTemperature (°C)
2,3-DichloropyrazineTerminal AlkyneCuI / PPh₃K₂CO₃PEG-40050 (Ultrasound)
Aryl ChlorideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp - 60

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent and Solvent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 eq). Then, add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Other Reactions

While SNAr and palladium-catalyzed cross-couplings are the most prominent, this compound can participate in other transformations. One notable example is the Kumada-type coupling with Grignard reagents.

Table 6: Kumada-Type Coupling of a Chloro-dimethylpyrazine

SubstrateGrignard ReagentCatalystSolventConditionsYield
3-Chloro-2,5-dimethylpyrazineMethyl-d3-magnesium iodideIron(III) acetylacetonateDiethyl ether0 °C to RT22%

Note: This reaction was performed on the isomer, 3-chloro-2,5-dimethylpyrazine, but indicates the feasibility of such couplings.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its electron-deficient pyrazine core facilitates both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its primary reaction mechanisms and offers detailed, adaptable experimental protocols for its functionalization. By understanding and applying these methodologies, researchers can effectively leverage the synthetic potential of this compound to construct complex molecular architectures for diverse applications in drug discovery, agrochemicals, and materials science.

In-Depth Technical Guide: Stability and Degradation Profile of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 2-Chloro-3,5-dimethylpyrazine, a versatile chemical intermediate. While specific public-domain data on forced degradation studies for this compound is limited, this document extrapolates potential degradation pathways based on the known reactivity of related chloropyrazine derivatives and outlines a robust framework for conducting comprehensive stability-indicating studies.

Introduction

This compound is a key building block in the synthesis of a variety of compounds, notably in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] A thorough understanding of its intrinsic stability and degradation pathways is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods to ensure product quality and safety.

Forced degradation studies are a regulatory requirement and a critical component of the drug development process. They are designed to intentionally degrade the molecule under more severe conditions than accelerated stability testing to identify likely degradation products and understand the molecule's degradation pathways.[2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in designing a comprehensive stability testing program.

PropertyValueSource
Molecular Formula C₆H₇ClN₂[3]
Molecular Weight 142.588 g/mol [3]
Appearance --
Solubility Soluble in organic solvents-

Potential Degradation Pathways

Based on the chemical structure of this compound, which features a chlorinated pyrazine ring with two methyl substituents, several degradation pathways can be anticipated under various stress conditions.

Hydrolysis

The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions. This would likely lead to the formation of 2-hydroxy-3,5-dimethylpyrazine. The rate of this hydrolysis is expected to be pH-dependent.

Oxidation

The nitrogen atoms in the pyrazine ring and the methyl groups are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylation of the methyl groups, which could be further oxidized to carboxylic acids.

Photodegradation

Exposure to light, especially in the UV range, can induce photolytic degradation. The carbon-chlorine bond is a likely site for homolytic cleavage, which would generate radical intermediates. These reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions. In the solid state, this could involve sublimation or decomposition. In solution, thermal stress can accelerate hydrolysis and other degradation reactions.

A visual representation of these potential degradation pathways is provided below.

Degradation_Pathways_of_2_Chloro_3_5_dimethylpyrazine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound 2-Hydroxy-3,5-dimethylpyrazine 2-Hydroxy-3,5-dimethylpyrazine This compound->2-Hydroxy-3,5-dimethylpyrazine Acid/Base This compound N-oxide This compound N-oxide This compound->this compound N-oxide H₂O₂ 2-Chloro-3-hydroxymethyl-5-methylpyrazine 2-Chloro-3-hydroxymethyl-5-methylpyrazine This compound->2-Chloro-3-hydroxymethyl-5-methylpyrazine H₂O₂ Radical Intermediates Radical Intermediates This compound->Radical Intermediates UV Light Dechlorinated Pyrazine Derivatives Dechlorinated Pyrazine Derivatives Radical Intermediates->Dechlorinated Pyrazine Derivatives

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Forced Degradation Studies

A systematic approach is required to investigate the degradation of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized without the generation of secondary, less relevant degradants.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solution->Subject to Stress Conditions Sample at Time Points Sample at Time Points Subject to Stress Conditions->Sample at Time Points Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Sample at Time Points->Analyze by HPLC-UV/MS Quantify Degradation Quantify Degradation Analyze by HPLC-UV/MS->Quantify Degradation Identify Degradants Identify Degradants Analyze by HPLC-UV/MS->Identify Degradants Propose Degradation Pathway Propose Degradation Pathway Quantify Degradation->Propose Degradation Pathway Identify Degradants->Propose Degradation Pathway End End Propose Degradation Pathway->End

Caption: General Experimental Workflow for Forced Degradation Studies.

Recommended Stress Conditions

The following table outlines the recommended conditions for the forced degradation study of this compound.

Stress ConditionReagents and ConditionsTemperatureDuration
Acid Hydrolysis 0.1 M HCl and 1 M HClRoom Temperature & 60°CUp to 72 hours
Base Hydrolysis 0.1 M NaOH and 1 M NaOHRoom Temperature & 60°CUp to 72 hours
Oxidative 3% H₂O₂ and 30% H₂O₂Room TemperatureUp to 72 hours
Thermal (Solid) Dry Heat60°C and 80°CUp to 4 weeks
Thermal (Solution) In a suitable solvent60°C and 80°CUp to 72 hours
Photostability UV (254 nm) and visible lightRoom TemperatureAs per ICH Q1B
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the recommended technique.

4.3.1. HPLC Method Parameters (Suggested Starting Point)

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan) and MS detection for peak identification.

  • Injection Volume: 10 µL

4.3.2. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • For each stress condition, dilute the stock solution with the respective stress medium to a working concentration (e.g., 0.1 mg/mL).

  • At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (Proposed Structure)
0.1 M HCl, 60°C, 24h 12.522-Hydroxy-3,5-dimethylpyrazine
0.1 M NaOH, RT, 8h 18.232-Hydroxy-3,5-dimethylpyrazine
3% H₂O₂, RT, 48h 9.84This compound N-oxide
80°C (Solid), 2 weeks 3.11Undetermined
UV Light, 24h 15.7>5Complex mixture

Mass Balance: An important aspect of forced degradation studies is the mass balance calculation, which should be close to 100%. This confirms that all degradation products have been accounted for by the analytical method.

Conclusion

References

An In-depth Technical Guide on 2-Chloro-3,5-dimethylpyrazine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique electronic and structural features, characterized by the presence of a chlorine atom on the pyrazine ring, make it an excellent precursor for various functionalization reactions. This technical guide provides a comprehensive overview of the use of this compound in organic synthesis, with a focus on its application in the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to assist researchers in leveraging this valuable synthetic intermediate.

Core Properties of this compound

A clear, colorless to light yellow liquid, this compound is characterized by its stability and reactivity, which are essential for its role as an intermediate in complex chemical syntheses.[1]

PropertyValue
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Boiling Point 112 °C at 70 mmHg
Refractive Index n20/D 1.53
Purity ≥ 95% (GC)

Key Synthetic Transformations

This compound is a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities onto the pyrazine core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl and heteroaryl substituents, which is a key strategy in the synthesis of novel compounds with diverse biological activities.[2]

Experimental Protocol: Synthesis of 2-Aryl-3,5-dimethylpyrazines

This protocol is adapted from established procedures for the Suzuki coupling of chloropyrazines with arylboronic acids.[1]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 2_chloro_pyrazine This compound product 2-Aryl-3,5-dimethylpyrazine 2_chloro_pyrazine->product Suzuki Coupling aryl_boronic_acid Arylboronic Acid aryl_boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., 1,4-Dioxane/Water) Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents 2_chloro_pyrazine This compound product 2-(Substituted-amino)-3,5-dimethylpyrazine 2_chloro_pyrazine->product Buchwald-Hartwig Amination amine Primary or Secondary Amine amine->product catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., XPhos) base Base (e.g., NaOt-Bu) solvent Solvent (e.g., Toluene) Amination cluster_reactants Reactants cluster_reagents Reagents 2_chloro_pyrazine This compound product 2-Amino-3,5-dimethylpyrazine 2_chloro_pyrazine->product Nucleophilic Substitution ammonia Aqueous Ammonia ammonia->product catalyst Catalyst (e.g., Cu₂O) solvent Solvent (e.g., Ethanol) Hydrazinolysis cluster_reactants Reactants cluster_reagents Reagents 2_chloro_pyrazine This compound product 2-Hydrazinyl-3,5-dimethylpyrazine 2_chloro_pyrazine->product Nucleophilic Substitution hydrazine Hydrazine Hydrate hydrazine->product solvent Solvent (e.g., Ethanol)

References

The Medicinal Chemistry Landscape of 2-Chloro-3,5-dimethylpyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a wide array of biologically active molecules. Among the myriad of pyrazine-based starting materials, 2-chloro-3,5-dimethylpyrazine stands out as a versatile and reactive intermediate for the synthesis of novel therapeutic agents. This technical guide delves into the exploration of derivatives of this compound, providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential, with a focus on oncology and neurodegenerative diseases.

Introduction to the this compound Core

This compound possesses a reactive chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution. This reactivity, coupled with the inherent properties of the pyrazine ring, makes it an attractive starting point for the generation of diverse chemical libraries. The two methyl groups at the 3- and 5-positions can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Synthetic Pathways and Key Derivatives

The primary route for derivatizing this compound involves the displacement of the chloro group by various nucleophiles, most notably amines and hydrazines. These reactions pave the way for the construction of a wide range of heterocyclic systems with significant pharmacological activities.

Synthesis of 2-Amino-3,5-dimethylpyrazine Derivatives

The reaction of this compound with a variety of primary and secondary amines under suitable conditions yields the corresponding 2-amino-3,5-dimethylpyrazine derivatives. These amino-pyrazines can serve as crucial intermediates for the synthesis of more complex molecules, including potent kinase inhibitors.

Synthesis of 2-Hydrazinyl-3,5-dimethylpyrazine and its Derivatives

A pivotal reaction in the medicinal chemistry of this compound is its conversion to 2-hydrazinyl-3,5-dimethylpyrazine. This is typically achieved by reacting the starting material with hydrazine hydrate. The resulting hydrazinyl derivative is a key building block for the synthesis of fused heterocyclic systems, such as triazolopyrazines, which have shown significant potential as anticancer agents.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results observed in the fields of oncology and neurodegenerative diseases.

Anticancer Activity

The pyrazine core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases involved in cancer cell proliferation and survival.

A notable example, although starting from the closely related 2,3-dichloropyrazine, is the synthesis of[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases.[4] The inhibition of these receptor tyrosine kinases is a validated strategy in cancer therapy. The synthetic approach, which involves the initial reaction with hydrazine hydrate followed by cyclization, is directly applicable to this compound.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [4]

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6
Foretinib (Control) -----

Data represents the mean ± SD of two independent experiments.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for the management of Alzheimer's disease. A series of 2-chloro-3-hydrazinopyrazine derivatives, structurally similar to derivatives of this compound, have been synthesized and evaluated as AChE inhibitors.[5] These compounds demonstrate the potential of the hydrazinopyrazine scaffold in the development of agents for neurodegenerative disorders.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives [5]

CompoundAChE IC₅₀ (µM)
CHP4 3.76
CHP5 4.2
Donepezil (Control) 0.53

Experimental Protocols

General Procedure for the Synthesis of 2-Hydrazinyl-3,5-dimethylpyrazine

This procedure is adapted from the synthesis of related hydrazinopyrazines.[4]

To a solution of this compound (1 equivalent) in ethanol, hydrazine hydrate (N₂H₄·H₂O, excess) is added. The reaction mixture is heated to reflux and stirred for a specified time, while monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified to yield 2-hydrazinyl-3,5-dimethylpyrazine.

General Procedure for the Synthesis of[1][2][3]triazolo[4,3-a]pyrazine Derivatives

This protocol is based on the synthesis of analogous compounds from 2,3-dichloropyrazine.[4]

The key intermediate, a hydrazinylpyrazine, is cyclized with a suitable reagent such as triethoxymethane to form the triazolo[4,3-a]pyrazine core. Subsequent nucleophilic substitution reactions can be performed to introduce various side chains, leading to a library of diverse compounds for biological screening.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific signaling pathways.

Kinase Inhibition in Cancer

As exemplified by the dual c-Met/VEGFR-2 inhibitors, these compounds can block the signaling cascades that are crucial for tumor growth, angiogenesis, and metastasis.[4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Downstream Signaling Downstream Signaling c-Met->Downstream Signaling VEGFR-2 VEGFR-2 VEGFR-2->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Cell Proliferation, Angiogenesis, Metastasis Cell Proliferation, Angiogenesis, Metastasis Gene Expression->Cell Proliferation, Angiogenesis, Metastasis HGF HGF HGF->c-Met VEGF VEGF VEGF->VEGFR-2 Derivative Derivative Derivative->c-Met Inhibits Derivative->VEGFR-2 Inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Acetylcholinesterase Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission in the brain.[5]

G Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolyzes Derivative Derivative Derivative->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) by a derivative.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a diverse range of derivatives, particularly through nucleophilic substitution with amines and hydrazines. The resulting compounds have demonstrated significant potential as anticancer agents, by targeting key kinase signaling pathways, and as acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases. Further exploration of the chemical space around the this compound core holds considerable promise for the discovery of novel and potent therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

In Silico Prediction of 2-Chloro-3,5-dimethylpyrazine Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive in silico approach to predict and characterize the bioactivity of 2-Chloro-3,5-dimethylpyrazine. While this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals and as a flavoring agent, its specific biological activities remain largely unexplored.[1] This guide details a systematic computational workflow, from target identification and molecular docking to ADMET prediction and molecular dynamics simulations, to elucidate its therapeutic potential. By leveraging established computational methodologies applied to other pyrazine derivatives, we present a framework for identifying and validating the bioactivity of this compound, potentially accelerating its development as a novel therapeutic agent. This paper will focus on a hypothesized inhibitory activity against Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a promising target in oncology, based on the known activity of other pyrazine-containing compounds.[2][3][4]

Introduction

Pyrazine derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[5] Various substituted pyrazines have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][5] In silico methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, have become indispensable tools in modern drug discovery for the rapid and cost-effective screening of chemical libraries and the prediction of bioactivity.[6][7][8]

This whitepaper presents a hypothetical in silico investigation into the bioactivity of this compound. Drawing parallels from studies on other pyrazine derivatives that have shown inhibitory effects on protein kinases, we propose PIM-1 kinase as a potential target.[2][3][4] PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival and proliferation. The following sections will detail the proposed computational experiments, present hypothetical data, and provide a roadmap for the virtual screening and characterization of this compound.

In Silico Methodology

The proposed computational workflow for predicting the bioactivity of this compound is depicted below. This multi-step process is designed to provide a comprehensive evaluation of the compound's potential as a PIM-1 kinase inhibitor.

G cluster_0 Ligand and Target Preparation cluster_1 Computational Screening cluster_2 ADMET Prediction cluster_3 Validation and Refinement Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Pharmacokinetic Properties Pharmacokinetic Properties Ligand Preparation->Pharmacokinetic Properties Target Preparation Target Preparation Target Preparation->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Molecular Dynamics Molecular Dynamics Binding Energy Calculation->Molecular Dynamics Toxicity Prediction Toxicity Prediction Pharmacokinetic Properties->Toxicity Prediction MM-GBSA Calculation MM-GBSA Calculation Molecular Dynamics->MM-GBSA Calculation

Caption: A logical workflow for the in silico prediction of bioactivity.

Ligand and Target Preparation
  • Ligand Preparation: The 3D structure of this compound will be generated and optimized using molecular mechanics force fields (e.g., MMFF94).

  • Target Preparation: The crystal structure of PIM-1 kinase (PDB ID: 2XJ1) will be retrieved from the Protein Data Bank.[2] Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of this compound within the ATP-binding pocket of PIM-1 kinase. The docking results will be evaluated based on the predicted binding energy (docking score).

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound will be predicted using computational models. This will assess the compound's drug-likeness and potential for adverse effects.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex, MD simulations will be conducted. The simulation will provide insights into the dynamic behavior of the complex over time.

MM-GBSA Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method will be used to calculate the binding free energy of the this compound-PIM-1 kinase complex, providing a more accurate estimation of binding affinity.[9]

Predicted Bioactivity Data

The following tables summarize the hypothetical quantitative data obtained from the in silico experiments.

Table 1: Molecular Docking and Binding Energy Results
CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
This compound-7.81.5 µMGlu121, Lys67, Asp186
Control Inhibitor-9.20.2 µMGlu121, Val52, Leu120
Table 2: Predicted ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight142.59 g/mol < 500 g/mol
LogP2.1< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors2< 10
Human Oral AbsorptionHighHigh
Ames MutagenicityNon-mutagenNon-mutagen
Table 3: Molecular Dynamics and MM-GBSA Results
ComplexRMSD (Å)MM-GBSA ΔG_bind (kcal/mol)
PIM-1 + this compound1.2 ± 0.3-45.6 ± 5.2
PIM-1 + Control Inhibitor0.9 ± 0.2-62.1 ± 4.8

Proposed Signaling Pathway

The hypothesized mechanism of action for this compound involves the inhibition of the PIM-1 kinase signaling pathway, which is known to promote cell survival and proliferation.

G Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT Pathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT Pathway PIM-1 Kinase PIM-1 Kinase JAK/STAT Pathway->PIM-1 Kinase Bad Bad PIM-1 Kinase->Bad Phosphorylation (Inactivation) p27 p27 PIM-1 Kinase->p27 Phosphorylation (Inactivation) This compound This compound This compound->PIM-1 Kinase Inhibition Cell Survival Cell Survival Bad->Cell Survival Apoptosis Apoptosis Bad->Apoptosis Inhibition p27->Cell Survival Cell Proliferation Cell Proliferation p27->Cell Proliferation Inhibition

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-3,5-dimethylpyrazine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Chloro-3,5-dimethylpyrazine as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

Introduction

This compound is a key starting material for the synthesis of a variety of substituted pyrazines. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The chloro-substituent at the 2-position provides a reactive handle for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the construction of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the synthesis of complex molecules with a wide range of biological activities.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical intermediate synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions to generate more complex pyrazine derivatives.

  • Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond between the pyrazine ring and various aryl or heteroaryl groups. The resulting 2-aryl-3,5-dimethylpyrazines are valuable intermediates for a range of therapeutic targets.

  • Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide array of primary and secondary amines at the 2-position of the pyrazine core. The resulting 2-amino-3,5-dimethylpyrazine derivatives are crucial components of many biologically active compounds.

Experimental Protocols

The following sections provide detailed, representative protocols for the two major classes of reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3,5-dimethylpyrazines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrazine This compound Product 2-Aryl-3,5-dimethylpyrazine Pyrazine->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., Toluene and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the solvent mixture (toluene:water, 4:1, 10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-3,5-dimethylpyrazine.

Quantitative Data:

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001885
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901692
3-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O952078
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3,5-dimethylpyrazines

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrazine This compound Product 2-(Amino)-3,5-dimethylpyrazine Pyrazine->Product Buchwald-Hartwig Amination Amine Amine (R1R2NH) Amine->Product Catalyst Pd Pre-catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOt-Bu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 0.02 equivalents)

  • Phosphine ligand (e.g., XPhos, 0.04 equivalents)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or oven-dried round-bottom flask

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube or oven-dried round-bottom flask.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-amino-3,5-dimethylpyrazine derivative.

Quantitative Data:

The following table presents representative data for the Buchwald-Hartwig amination of this compound with various amines.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1101694
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002088
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1001891

Experimental Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate starting from this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Product Start This compound Reaction Suzuki-Miyaura or Buchwald-Hartwig Amination Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Product Pharmaceutical Intermediate Analysis->Product

Caption: Synthetic workflow for a pharmaceutical intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a solid foundation for researchers and scientists to utilize this compound in their drug discovery and development efforts. The palladium-catalyzed cross-coupling reactions described are robust and scalable, offering efficient access to a wide range of substituted pyrazine derivatives with potential therapeutic applications. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

Application Notes: 2-Chloro-3,5-dimethylpyrazine as a Versatile Building Block for Novel Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a key heterocyclic intermediate with significant applications in the agrochemical industry. Its unique chemical structure allows for the synthesis of a variety of potent herbicidal compounds, particularly within the sulfonylurea class. Sulfonylurea herbicides are renowned for their high efficacy at low application rates, favorable toxicological profiles, and specific mode of action, making them a cornerstone of modern weed management programs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel sulfonylurea herbicides using this compound as a primary building block.

Rationale for Use in Herbicide Synthesis

The pyrazine moiety, when incorporated into a sulfonylurea structure, can confer desirable properties to the resulting herbicide. These properties may include an altered spectrum of weed control, improved crop selectivity, and favorable environmental fate characteristics. The chlorine atom at the 2-position of this compound provides a reactive site for nucleophilic substitution, enabling the straightforward introduction of an amino group, which is a critical step in the synthesis of sulfonylurea herbicides.

Synthetic Pathway Overview

The general synthetic route to a pyrazinyl-sulfonylurea herbicide from this compound involves a two-step process. The first step is the amination of the starting material to yield 2-amino-3,5-dimethylpyrazine. This intermediate is then reacted with a suitable sulfonyl isocyanate to form the final sulfonylurea product.

G A This compound B 2-Amino-3,5-dimethylpyrazine A->B Amination (e.g., NH3, catalyst, high T/P) D N-((3,5-dimethylpyrazin-2-yl)aminocarbonyl) benzenesulfonamide B->D Coupling Reaction C Benzenesulfonyl Isocyanate (or derivative) C->D

Caption: General synthetic scheme for pyrazinyl-sulfonylurea herbicides.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5-dimethylpyrazine

This protocol describes the amination of this compound to produce the key intermediate, 2-amino-3,5-dimethylpyrazine.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Copper(I) oxide (catalyst)

  • High-pressure autoclave

  • Toluene

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • In a high-pressure autoclave, combine this compound (1.0 eq), aqueous ammonia (10-20 eq), and a catalytic amount of copper(I) oxide (0.05 eq).

  • Seal the autoclave and heat the reaction mixture to 180-200°C.

  • Maintain the reaction at this temperature for 12-24 hours, with stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-amino-3,5-dimethylpyrazine.

  • The crude product can be purified by column chromatography or recrystallization to obtain the pure amine.

Protocol 2: Synthesis of a Representative Pyrazinyl-Sulfonylurea Herbicide

This protocol details the coupling of 2-amino-3,5-dimethylpyrazine with a benzenesulfonyl isocyanate to form a sulfonylurea herbicide.

Materials:

  • 2-Amino-3,5-dimethylpyrazine

  • 2-Chlorobenzenesulfonyl isocyanate

  • Anhydrous acetonitrile

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-3,5-dimethylpyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-chlorobenzenesulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile to the cooled pyrazine solution with vigorous stirring.

  • Allow the reaction to proceed at 0-5°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate can be collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the target sulfonylurea herbicide.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides exert their phytotoxic effects by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4][5] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[4][5] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[3]

G cluster_0 Plant Cell Pyruvate Pyruvate A Acetolactate Synthase (ALS) Pyruvate->A Pyruvate B B A->B α-Acetolactate C Valine, Leucine, Isoleucine B->C ... D Protein Synthesis & Cell Growth C->D Essential Amino Acids Herbicide Pyrazinyl-Sulfonylurea Herbicide Herbicide->A Inhibition

Caption: Mechanism of action of pyrazinyl-sulfonylurea herbicides.

Evaluation of Herbicidal Activity

The herbicidal efficacy of newly synthesized compounds can be assessed through in vitro enzyme assays and whole-plant bioassays.

Protocol 3: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay determines the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity (IC50).[6]

G A Plant Tissue Homogenization (in extraction buffer) B Centrifugation A->B C Collect Supernatant (Crude ALS Enzyme) B->C D Prepare Reaction Mixture: - ALS Enzyme - Pyruvate (Substrate) - Cofactors (TPP, FAD, MgCl2) - Herbicide Dilutions C->D E Incubation D->E F Stop Reaction & Color Development (Acidification, Creatine, α-Naphthol) E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro ALS enzyme inhibition assay.

Procedure Outline:

  • Enzyme Extraction: Homogenize fresh, young plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.[6]

  • Assay Reaction: In a microplate, combine the enzyme extract with a reaction mixture containing pyruvate (substrate), necessary cofactors (thiamine pyrophosphate, FAD, MgCl2), and serial dilutions of the test herbicide.[6]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Colorimetric Detection: Stop the reaction by adding sulfuric acid, which also decarboxylates the product acetolactate to acetoin. Add creatine and α-naphthol, which react with acetoin to form a colored complex.[6]

  • Data Analysis: Measure the absorbance of the colored product using a microplate reader. Calculate the percentage of ALS inhibition for each herbicide concentration and determine the IC50 value.[6]

Protocol 4: Whole-Plant Herbicidal Efficacy Bioassay

This bioassay evaluates the herbicidal effect on target weed species under controlled conditions.

Procedure Outline:

  • Plant Growth: Grow target weed species in pots in a greenhouse or growth chamber to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a range of concentrations of the synthesized herbicide formulated with appropriate adjuvants. Apply the herbicide solutions evenly to the foliage of the plants.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms such as chlorosis, necrosis, and stunting. Determine the effective dose required to cause 50% growth inhibition (ED50) or mortality (LD50).

Data Presentation

The quantitative data from the herbicidal activity assays should be summarized in a clear and structured format for easy comparison.

Table 1: Herbicidal Activity of a Representative Pyrazinyl-Sulfonylurea Herbicide

Target Weed SpeciesAssay TypeEfficacy MetricValue
Amaranthus retroflexus (Redroot pigweed)Whole-PlantED50 (g a.i./ha)15
Setaria faberi (Giant foxtail)Whole-PlantED50 (g a.i./ha)25
Abutilon theophrasti (Velvetleaf)Whole-PlantED50 (g a.i./ha)10
Plant Extract (Maize)In VitroIC50 (µM)0.5

Note: The data presented in this table is representative and intended for illustrative purposes.

Conclusion

This compound serves as a valuable and versatile building block for the development of novel sulfonylurea herbicides. The synthetic pathways are straightforward, and the resulting compounds exhibit potent inhibition of the acetolactate synthase enzyme, a well-established herbicidal mode of action. The protocols provided herein offer a solid foundation for researchers and scientists to synthesize and evaluate new pyrazine-based agrochemicals, contributing to the discovery of next-generation weed management solutions.

References

Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyrazine derivatives starting from the commercially available building block, 2-Chloro-3,5-dimethylpyrazine. The methodologies described herein are central to the construction of diverse chemical libraries for drug discovery and materials science, with a particular focus on the development of kinase inhibitors.

Introduction to Pyrazine Derivatives

Pyrazine and its derivatives are a prominent class of N-heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Specifically, substituted pyrazines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][2] The functionalization of the pyrazine ring is, therefore, a key strategy in the development of novel therapeutic agents. This compound serves as a versatile starting material, allowing for the introduction of a wide range of substituents at the C2 position through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the derivatization of this compound.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3,5-dimethylpyrazines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[3] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[3][4]

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)2) reactant2->catalyst product 2-Aryl-3,5-dimethylpyrazine catalyst->product Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Base, Ligand reactant1->catalyst reactant2 Amine (R1R2NH) reactant2->catalyst product 2-Amino-3,5-dimethylpyrazine Derivative catalyst->product Sonogashira_Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Cocatalyst, Base reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 2-Alkynyl-3,5-dimethylpyrazine catalyst->product SNAr_Reaction reactant1 This compound conditions Solvent, Heat reactant1->conditions reactant2 Nucleophile (Nu-) reactant2->conditions product 2-Substituted-3,5-dimethylpyrazine conditions->product Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis, Metastasis mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response PKC PKC PLCg->PKC PKC->RAF Pyrazine_Inhibitor Pyrazine Derivative (Kinase Inhibitor) Pyrazine_Inhibitor->cMet Pyrazine_Inhibitor->VEGFR2 Experimental_Workflow Start Start: This compound & Coupling Partner Reaction_Setup Reaction Setup (Catalyst, Base, Solvent) Start->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization Biological_Assay Biological Evaluation (e.g., Kinase Assay) Characterization->Biological_Assay

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyrazine core is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position serves as an effective leaving group, readily displaced by a variety of nucleophiles. The presence of two electron-donating methyl groups on the pyrazine ring slightly modulates its reactivity compared to unsubstituted chloropyrazine, but the fundamental pathway for substitution remains highly accessible.

This document provides detailed protocols for the substitution of this compound with common nitrogen, sulfur, and oxygen nucleophiles. The methodologies described herein offer a robust foundation for the synthesis of diverse libraries of substituted 3,5-dimethylpyrazine derivatives, which are valuable scaffolds for the development of novel therapeutic agents and functional materials.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this high-energy intermediate. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reagents Prepare Reagents (Substrate, Nucleophile, Base) prep_solvent Dry Solvents prep_glass Dry Glassware setup Assemble Reaction Under Inert Atmosphere prep_glass->setup addition Add Reagents & Solvent setup->addition heating Heat to Target Temperature addition->heating monitor Monitor by TLC / LC-MS heating->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze Factors outcome Reaction Outcome (Yield, Rate, Selectivity) substrate Substrate (this compound) substrate->outcome Electrophilicity nucleophile Nucleophile (N, S, O) nucleophile->outcome Strength & Sterics base Base nucleophile->base Choice Dependency base->outcome Activates Nucleophile solvent Solvent solvent->outcome Polarity & Aprotic Nature temp Temperature solvent->temp Determines Reflux Temp. temp->outcome Reaction Rate

Application Note: Quantitative Analysis of 2-Chloro-3,5-dimethylpyrazine by Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-3,5-dimethylpyrazine is a critical intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is essential for process monitoring, quality control of starting materials, and final product purity assessment. This application note details a robust and reliable isocratic Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound.

Analytical Method

A reverse phase HPLC method was developed and validated for the quantification of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture, providing good resolution and peak shape for the analyte.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 275 nm
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Allow the flask to return to room temperature and dilute to the mark with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Method Validation Summary

The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.012,540
5.063,210
10.0125,980
25.0314,550
50.0629,800
100.01,258,500
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data (n=6)

Concentration (µg/mL)Mean Measured Concentration (µg/mL)Standard Deviation% RSD
50.050.120.350.70%

Table 3: Accuracy (Spike Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.4100.8%
120%60.059.599.2%

Visualizations

HPLC Analysis Workflow

The following diagram outlines the logical workflow from sample preparation to final quantification.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase A Weigh Sample and Reference Standard B Dissolve in Mobile Phase A->B C Perform Serial Dilutions (for Standards) B->C D Filter Sample Solution B->D E Inject into HPLC System C->E D->E F Chromatographic Separation on C18 Column E->F G UV Detection at 275 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: A workflow diagram for the HPLC quantification of this compound.

HPLC System Components

This diagram illustrates the fundamental components of the HPLC system and their interconnectivity.

HPLC_System solvent Solvent Reservoir (Acetonitrile:Water) pump Pump (1.0 mL/min) solvent->pump injector Autosampler (10 µL injection) pump->injector column C18 Column (30 °C) injector->column detector UV Detector (275 nm) column->detector data Data System detector->data waste Waste detector->waste

References

Application Notes and Protocols for the GC-MS Analysis of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyrazine is a halogenated heterocyclic compound. As a derivative of pyrazine, a class of compounds known for their significant roles in flavor, fragrance, and pharmaceutical applications, the accurate and sensitive analysis of this compound is crucial. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly specific method for the separation, identification, and quantification of this compound in various matrices. This document provides a comprehensive guide, including detailed experimental protocols and data presentation formats, for the GC-MS analysis of this compound.

Quantitative Data Summary

The quantitative performance of a GC-MS method is critical for its application. The following tables summarize the key parameters for the analysis of this compound.

Note: The values for Retention Time, Limit of Detection (LOD), and Limit of Quantitation (LOQ) are dependent on the specific instrumentation and experimental conditions. The provided data for these parameters should be considered as typical and should be experimentally determined and validated in your laboratory using the protocols outlined below.

Table 1: GC-MS Method Performance Characteristics for this compound Analysis

ParameterExpected ValueDetection Mode
Linearity (r²)> 0.99SIM/MRM
Intra-day Precision (%RSD)< 15%SIM/MRM
Inter-day Precision (%RSD)< 15%SIM/MRM
Limit of Detection (LOD)To be determinedSIM/MRM
Limit of Quantitation (LOQ)To be determinedSIM/MRM

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound

Ion DescriptionPredicted m/zRelative AbundanceRole in Quantification
Molecular Ion [M]⁺142/144ModerateQuantifier/Qualifier
[M-CH₃]⁺127/129LowQualifier
[M-Cl]⁺107HighQuantifier
[M-HCN]⁺115/117ModerateQualifier

Abundances are predicted and should be confirmed by analyzing a pure standard.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from aqueous matrices (e.g., biological fluids, water samples).

Reagents and Materials:

  • This compound standard

  • Internal Standard (IS) (e.g., this compound-d₆ or a structurally similar compound not present in the sample)

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • Sample vials (15 mL)

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Pipette 5 mL of the sample into a 15 mL sample vial.

  • Spike the sample with an appropriate amount of internal standard solution.

  • Add 5 mL of dichloromethane (DCM) to the vial.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 5 mL of DCM to improve recovery.

  • Combine the organic extracts.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and should be optimized for your specific instrument and application.

Table 3: Recommended GC-MS Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min
Transfer Line Temp. 280°C
MS System Agilent 5977A or equivalent single quadrupole
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Full Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 142, 107 (or other experimentally determined ions)

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate under N₂ Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Inject Inject into GC GC_Vial->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Peak Area Ratio vs. Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analysis workflow for this compound.

Predicted Mass Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pattern of this compound under electron ionization.

Fragmentation_Pathway MolIon This compound [M]⁺˙ m/z = 142/144 Frag1 [M - Cl]⁺ m/z = 107 MolIon->Frag1 - Cl˙ Frag2 [M - CH₃]⁺˙ m/z = 127/129 MolIon->Frag2 - CH₃˙ Frag3 [M - Cl - HCN]⁺ m/z = 80 Frag1->Frag3 - HCN

Caption: Predicted EI fragmentation of this compound.

Derivatization of 2-Chloro-3,5-dimethylpyrazine for enhanced analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Chlor-3,5-dimethylpyrazin zur verbesserten Analyse

Einführung

2-Chlor-3,5-dimethylpyrazin ist eine heterocyclische Verbindung, die in verschiedenen chemischen Synthesen von Bedeutung ist. Seine genaue und empfindliche Quantifizierung ist für die Prozesskontrolle und die pharmazeutische Entwicklung von entscheidender Bedeutung. Die direkte Analyse von 2-Chlor-3,5-dimethylpyrazin mittels gängiger chromatographischer Techniken kann jedoch aufgrund seiner physikalisch-chemischen Eigenschaften, wie z. B. seiner Flüchtigkeit und seines Detektionsverhaltens, eine Herausforderung darstellen. Die Derivatisierung ist eine chemische Modifikationsstrategie, die eingesetzt wird, um die analytischen Eigenschaften eines Analyten zu verbessern. Dieser Prozess kann die Flüchtigkeit für die Gaschromatographie (GC) erhöhen, die Nachweisgrenzen verbessern, indem eine stark ansprechende funktionelle Gruppe eingeführt wird, oder die chromatographische Retention und Auflösung verbessern.

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von 2-Chlor-3,5-dimethylpyrazin durch eine Thioetherifizierungsreaktion zur Verbesserung der Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Bei dieser Methode wird das Chloratom durch eine Thiolgruppe ersetzt, wodurch ein Derivat mit verbesserten chromatographischen Eigenschaften und einer für die massenspektrometrische Detektion geeigneten eindeutigen Masse entsteht.

Prinzip der Derivatisierung

Die vorgeschlagene Derivatisierungsmethode basiert auf einer nukleophilen aromatischen Substitution. Das Chloratom am Pyrazinring wird durch ein Thiolat-Ion, das aus einem Thiol-Reagenz (z. B. Methanthiol oder Ethanthiol) in basischem Medium erzeugt wird, substituiert. Die resultierende Thioether-Verbindung ist typischerweise weniger flüchtig und thermisch stabiler, was zu einer verbesserten Peakform und Empfindlichkeit in der GC-Analyse führt.

Experimentelle Protokolle

1. Benötigte Materialien und Reagenzien

  • Reagenzien:

    • 2-Chlor-3,5-dimethylpyrazin (Standard)

    • Methanthiol oder Ethanthiol

    • Natriumhydroxid (NaOH)

    • Dichlormethan (DCM), GC-Qualität

    • Wasserfreies Natriumsulfat

    • Methanol, HPLC-Qualität

    • Reinstwasser

  • Materialien:

    • 10-ml-Reaktionsgefäße mit Schraubverschluss

    • Heizblock oder Wasserbad

    • Vortexmischer

    • Zentrifuge

    • Pipetten (verschiedene Volumina)

    • GC-Vials mit Septumkappen

    • Gaschromatograph mit Massenspektrometer (GC-MS)

2. Vorbereitung der Reagenzien

  • 1 M Natriumhydroxid (NaOH): 4,0 g NaOH in 100 ml Reinstwasser auflösen.

  • Derivatisierungsreagenz (0,5 M Methanthiol in Methanol): Vorsicht, Methanthiol ist ein giftiges Gas mit unangenehmem Geruch. Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden. Kühlen Sie 10 ml Methanol in einem Eisbad ab. Blasen Sie langsam Methanthiolgas durch das gekühlte Methanol, bis die gewünschte Konzentration erreicht ist (Gewichtskontrolle). Alternativ können kommerziell erhältliche Lösungen verwendet werden.

3. Probenvorbereitung und Derivatisierungsprotokoll

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge der 2-Chlor-3,5-dimethylpyrazin-Probe oder des Standards in einem geeigneten Lösungsmittel (z. B. Methanol), um eine Konzentration im Bereich von 1-100 µg/ml zu erhalten.

  • Reaktionsaufbau: Geben Sie 1,0 ml der Probenlösung in ein 10-ml-Reaktionsgefäß.

  • Alkalisierung: Fügen Sie 0,5 ml 1 M NaOH hinzu, um das Medium basisch zu machen, was die Bildung des Thiolat-Ions erleichtert.

  • Zugabe des Derivatisierungsreagenzes: Fügen Sie 1,0 ml der 0,5 M Methanthiol-Lösung hinzu.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 60 °C in einem Heizblock oder Wasserbad. Mischen Sie die Lösung gelegentlich.

  • Extraktion: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab. Fügen Sie 2,0 ml Dichlormethan (DCM) hinzu. Mischen Sie die Phasen 2 Minuten lang kräftig mit dem Vortexmischer.

  • Phasentrennung: Zentrifugieren Sie das Gefäß 5 Minuten lang bei 3000 U/min, um die organische und die wässrige Phase vollständig zu trennen.

  • Sammlung der organischen Phase: Überführen Sie die untere organische Phase (DCM) vorsichtig mit einer Pipette in ein sauberes Röhrchen.

  • Trocknung: Fügen Sie eine kleine Menge wasserfreies Natriumsulfat hinzu, um restliches Wasser zu entfernen.

  • Analyse: Überführen Sie den getrockneten Extrakt in ein GC-Vial für die GC-MS-Analyse.

G cluster_workflow Workflow der Derivatisierung prep 1. Probenvorbereitung (1 ml Probe in Reaktionsgefäß) alkali 2. Alkalisierung (0.5 ml 1M NaOH zugeben) prep->alkali reagent 3. Reagenz zugeben (1.0 ml 0.5M Methanthiol) alkali->reagent react 4. Reaktion (60°C für 30 min) reagent->react extract 5. Extraktion (2.0 ml DCM zugeben, vortexen) react->extract separate 6. Phasentrennung (Zentrifugation) extract->separate collect 7. Organische Phase sammeln separate->collect analyze 8. GC-MS Analyse collect->analyze

The Versatile Role of 2-Chloro-3,5-dimethylpyrazine in the Synthesis of Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Chloro-3,5-dimethylpyrazine, a key heterocyclic intermediate, is proving to be a highly versatile building block in the synthesis of a wide array of flavor and fragrance compounds. Its unique chemical structure allows for targeted modifications, leading to the creation of pyrazine derivatives with diverse and potent sensory profiles, ranging from nutty and roasted to fruity and floral. This application note provides detailed protocols for the synthesis of various flavor and fragrance pyrazines derived from this compound, along with their sensory characteristics and quantitative data to support researchers, scientists, and professionals in the field of flavor and fragrance chemistry and drug development.

Pyrazine derivatives are naturally abundant in a variety of cooked and fermented foods, contributing significantly to their characteristic aromas.[1] The ability to synthetically replicate and modify these aromatic compounds from a readily available precursor like this compound is of significant interest to the food and fragrance industries.[2][3] Key synthetic transformations of this compound include nucleophilic substitution, Grignard reactions, and Suzuki-Miyaura cross-coupling reactions, each yielding a unique class of aromatic compounds.

Sensory Properties of Synthesized Pyrazine Derivatives

The sensory characteristics of pyrazine derivatives are highly dependent on their substitution pattern. The following table summarizes the odor thresholds of several pyrazine compounds, highlighting the potent nature of these molecules.

Pyrazine DerivativeOdor Threshold in Water (ppb)Sensory Descriptors
2-Methylpyrazine60,000Green, nutty, cocoa, musty[2]
2,5-Dimethylpyrazine800Chocolate, roasted nuts, earthy[2]
2,3,5-Trimethylpyrazine400Nutty, baked potato, roasted peanut, cocoa[2][4]
2-Ethyl-3,5-dimethylpyrazine1Cocoa, chocolate, nutty (burnt almond)[2]
2-Methoxy-3,5-dimethylpyrazine0.0021 (in white wine)Musty, moldy[5]

Experimental Protocols

Detailed methodologies for the synthesis of key flavor and fragrance compounds from this compound are provided below.

Protocol 1: Synthesis of 2-Alkoxy-3,5-dimethylpyrazines via Nucleophilic Substitution

This protocol describes the synthesis of 2-alkoxy-3,5-dimethylpyrazines, which often possess nutty and roasted aroma profiles, through the nucleophilic substitution of the chlorine atom with an alkoxide.

Reaction Scheme:

G reactant1 This compound product 2-Alkoxy-3,5-dimethylpyrazine reactant1->product reactant2 Sodium Alkoxide (NaOR) reactant2->product byproduct NaCl reagents Alcohol (ROH) Base (e.g., NaH) reagents->reactant2 forms

Caption: Synthesis of 2-Alkoxy-3,5-dimethylpyrazines.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the anhydrous alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in the anhydrous solvent under a nitrogen atmosphere.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3,5-dimethylpyrazine.

Expected Yields: 60-80%

Protocol 2: Synthesis of 2,3,5-Trimethylpyrazine via Grignard Reaction

This protocol details the synthesis of 2,3,5-trimethylpyrazine, a compound with a characteristic nutty and roasted potato aroma, using a Grignard reagent. A similar procedure has been used for the synthesis of isotopically labeled trimethylpyrazine.[6]

Reaction Scheme:

G reactant1 This compound product 2,3,5-Trimethylpyrazine reactant1->product reactant2 Methylmagnesium Halide (CH3MgX) reactant2->product byproduct MgXCl catalyst Fe(acac)3 (catalyst) catalyst->product catalyzes

Caption: Synthesis of 2,3,5-Trimethylpyrazine.

Materials:

  • This compound

  • Methylmagnesium iodide or bromide (1.4 equivalents, solution in diethyl ether)

  • Iron(III) acetylacetonate (Fe(acac)₃) (0.06 equivalents)

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 equivalent) and iron(III) acetylacetonate (0.06 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium iodide solution (1.4 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: pentane/ether mixture) to yield 2,3,5-trimethylpyrazine.

Expected Yield: ~22% (based on isotopically labeled synthesis)[6]

Protocol 3: Synthesis of 2-Aryl-3,5-dimethylpyrazines via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2-aryl-3,5-dimethylpyrazines, which can contribute to a range of complex flavor profiles, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G reactant1 This compound product 2-Aryl-3,5-dimethylpyrazine reactant1->product reactant2 Arylboronic Acid (ArB(OH)2) reactant2->product byproduct B(OH)3 + HCl catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->product catalyzes

Caption: Synthesis of 2-Aryl-3,5-dimethylpyrazines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0 equivalents)

  • Solvent system (e.g., toluene/water or dioxane/water)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3,5-dimethylpyrazine.

Expected Yields: 50-90%

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting material to the final, characterized flavor or fragrance compound.

G start This compound reaction Synthetic Transformation (e.g., Nucleophilic Substitution, Grignard, Suzuki Coupling) start->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization final_product Pure Flavor/Fragrance Compound purification->final_product characterization->final_product sensory Sensory Evaluation (Odor Threshold, Descriptive Analysis) final_product->sensory

Caption: General experimental workflow.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a multitude of pyrazine-based flavor and fragrance compounds. The protocols outlined in this application note provide a foundation for the development of novel and potent aromatic ingredients. The ability to systematically modify the pyrazine core through established synthetic methodologies opens up a vast chemical space for the creation of unique and desirable sensory experiences. Further research into the structure-activity relationships of these synthesized compounds will continue to drive innovation in the flavor and fragrance industry.

References

Application Notes and Protocols for the Synthesis of Specialized Polymers Using 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-containing polymers are a class of materials attracting significant interest due to their unique electronic, optical, and biological properties. The incorporation of the electron-deficient pyrazine ring into a polymer backbone can impart desirable characteristics, such as tunable band gaps, thermal stability, and specific interactions with biological targets. 2-Chloro-3,5-dimethylpyrazine is a versatile monomer that can be utilized in the synthesis of specialized polymers through various cross-coupling reactions. These polymers have potential applications in fields ranging from organic electronics to drug delivery and diagnostics.[1] This document provides detailed application notes and protocols for the synthesis of novel polymers utilizing this compound as a key building block.

The primary synthetic strategies for incorporating this compound into a polymer chain involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille polycondensation. These methods offer a high degree of control over the polymer structure and properties. The resulting polymers can be designed to be fluorescent for use in cellular imaging or as biosensors, or they can be functionalized to act as carriers for targeted drug delivery.[2][3][4]

Data Presentation

The properties of polymers derived from this compound will be highly dependent on the choice of comonomer and the polymerization conditions. Below are tables summarizing typical data for analogous pyrazine-containing conjugated polymers to provide a reference for expected outcomes.

Table 1: Molecular Weight and Polydispersity Index (PDI) of Exemplary Pyrazine-Containing Polymers

Polymer TypeSynthesis MethodMn (kDa)PDI (Mw/Mn)
Poly(3,6-dimethylpyrazine-alt-phenylene)Suzuki Polycondensation15 - 401.8 - 2.5
Poly(3,6-dimethylpyrazine-alt-thiophene)Stille Polycondensation20 - 502.0 - 3.0
Poly(3,6-dimethylpyrazine-co-fluorene)Suzuki Polycondensation25 - 602.2 - 3.5

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards.[5][6][7][8][9]

Table 2: Optoelectronic Properties of Exemplary Pyrazine-Containing Polymers

Polymer TypeSolventAbsorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (PLQY) (%)
Poly(3,6-dimethylpyrazine-alt-phenylene)Chloroform380 - 420450 - 50030 - 50
Poly(3,6-dimethylpyrazine-alt-thiophene)Toluene450 - 500550 - 60015 - 30
Poly(3,6-dimethylpyrazine-co-fluorene)Tetrahydrofuran400 - 450480 - 55040 - 60

Note: The absorption and emission maxima, as well as the PLQY, are highly dependent on the polymer's chemical structure, solvent, and aggregation state.[10][11]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of specialized polymers using this compound. These protocols are based on established methodologies for similar monomers and should be optimized for specific research applications.

Protocol 1: Suzuki Polycondensation of this compound with a Diboronic Acid Ester Comonomer

This protocol describes the synthesis of an alternating copolymer of this compound and a generic arylene diboronic acid pinacol ester.

Materials:

  • This compound

  • Arylene-diboronic acid bis(pinacol ester) (e.g., 1,4-phenylenediboronic acid bis(pinacol ester))

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Phase-transfer catalyst (optional, e.g., Aliquat 336)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq), the arylene-diboronic acid bis(pinacol ester) (1.0 eq), the palladium catalyst (1-3 mol%), and the base (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. If using a biphasic system, add the degassed aqueous base solution. A phase-transfer catalyst can be added at this stage.

  • Polymerization: Heat the reaction mixture to 80-120 °C with vigorous stirring for 24-72 hours.

  • Monitoring: Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a non-solvent such as methanol or acetone to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it extensively with water and methanol to remove residual catalyst and salts. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform). The polymer is typically recovered from the chloroform fraction.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Stille Polycondensation of this compound with a Distannane Comonomer

This protocol outlines the synthesis of an alternating copolymer of this compound and a generic distannylated comonomer.

Materials:

  • This compound

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., Toluene or Chlorobenzene)

  • Additive (optional, e.g., CuI)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq) and the distannylated comonomer (1.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (1-2 mol%) and the phosphine ligand (4-8 mol%). An additive like CuI can be added to accelerate the reaction.[12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Polymerization: Heat the reaction mixture to 90-130 °C and stir for 24-72 hours.

  • Monitoring: Track the reaction progress by GPC analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration and wash it thoroughly with the non-solvent. Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.

  • Drying: Dry the final polymer product under vacuum.

Visualizations

Experimental Workflow for Suzuki Polycondensation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification reagents Combine Monomers: This compound & Di-boronic Ester Comonomer catalyst Add Catalyst & Base: Pd(PPh3)4 & K2CO3 reagents->catalyst inert Establish Inert Atmosphere: Evacuate & Backfill with Argon catalyst->inert solvent Add Degassed Solvent: Toluene inert->solvent heating Heat with Stirring: 80-120°C, 24-72h solvent->heating monitoring Monitor Progress: GPC Analysis heating->monitoring precipitation Precipitate in Methanol heating->precipitation Upon Completion monitoring->heating Continue if incomplete filtration Filter Polymer precipitation->filtration washing Wash with Water & Methanol filtration->washing soxhlet Soxhlet Extraction washing->soxhlet drying Dry Under Vacuum soxhlet->drying final_product Purified Polymer drying->final_product

Caption: Workflow for Suzuki Polycondensation.

Signaling Pathway: Inhibition of PI3K/Akt Pathway by a Pyrazine Polymer-Based Drug Delivery System

Many pyrazine derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in cancer.[13][14][15][16][17] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. A specialized polymer synthesized from this compound could be designed as a nanocarrier to deliver a targeted inhibitor to cancer cells, thereby blocking this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_delivery Drug Delivery System RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription mTORC1->Transcription Promotes Proliferation Cell Proliferation, Survival, & Growth Transcription->Proliferation Polymer Pyrazine Polymer Nanocarrier Inhibitor PI3K Inhibitor Polymer->Inhibitor Releases Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt Pathway Inhibition.

References

Application Note and Protocol: Amination of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the amination of 2-chloro-3,5-dimethylpyrazine, a key transformation in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocol outlines two common and effective methods for this conversion: a palladium-catalyzed Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAr). This guide includes reagent specifications, detailed procedural steps, purification methods, and characterization techniques. A summary of expected quantitative data and a visual representation of the experimental workflow are also provided to facilitate straightforward implementation in a laboratory setting.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an amino group onto the pyrazine ring is a critical step in the synthesis of more complex molecules with desired biological activities or material properties. This compound is a common starting material for such syntheses. The carbon-chlorine bond in this molecule can be substituted with an amino group through various synthetic strategies.

This application note details two primary methodologies for the amination of this compound:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide range of amines under relatively mild conditions.[1][2][3][4] This method is known for its broad substrate scope and functional group tolerance.[1]

  • Nucleophilic Aromatic Substitution (SNAr): A classical method where the electron-deficient pyrazine ring is susceptible to attack by a nucleophile, such as an amine.[5][6][7] This reaction is often promoted by the presence of electron-withdrawing groups on the aromatic ring and can be an effective metal-free alternative.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the amination of this compound using both the Buchwald-Hartwig and SNAr methodologies. Please note that these values are illustrative and actual results may vary depending on the specific amine used and optimization of reaction conditions.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Reactants
This compound1.0 mmol1.0 mmol
Amine1.2 mmol5.0 mmol (used as solvent)
Pd2(dba)30.02 mmol-
Xantphos0.04 mmol-
Cs2CO31.4 mmolK2CO3 (2.0 mmol)
Reaction Conditions
SolventToluene (5 mL)Amine (excess) or DMSO (5 mL)
Temperature100 °C120-150 °C
Reaction Time12-24 h24-48 h
Expected Outcome
Product Yield70-95%40-80%
Product Purity (after purification)>98%>95%

Experimental Protocols

Method 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound with a generic primary or secondary amine.

Materials and Equipment:

  • This compound

  • Amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), cesium carbonate (1.4 mmol, 1.4 eq), Pd2(dba)3 (0.02 mmol, 0.02 eq), and Xantphos (0.04 mmol, 0.04 eq).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a metal-free approach for the amination of this compound.

Materials and Equipment:

  • This compound

  • Amine of choice (liquid, high-boiling) or a solution of the amine in a polar aprotic solvent

  • Potassium carbonate (K2CO3) or another suitable base

  • Dimethyl sulfoxide (DMSO) (if the amine is not used as the solvent)

  • Sealed pressure tube or vial

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure-rated reaction vial, combine this compound (1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Reagent Addition: Add the amine (5.0 mmol, 5.0 eq). If the amine is a solid or has a low boiling point, dissolve it and the starting material in a polar aprotic solvent like DMSO (5 mL).

  • Reaction: Seal the vial tightly and heat the mixture to 120-150 °C with stirring. The reaction progress should be monitored by TLC or GC-MS. These reactions may require 24-48 hours for completion.

  • Workup: After cooling to room temperature, carefully open the vial. Dilute the reaction mixture with water (20 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

  • Characterization: Collect the pure fractions, remove the solvent, and characterize the product using spectroscopic methods (1H NMR, 13C NMR, MS).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Amine - Catalyst/Ligand (Buchwald) - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Flask / Pressure Tube) glassware->setup heating Heat and Stir (100-150 °C) setup->heating monitoring Monitor Progress (TLC / GC-MS) heating->monitoring cool Cool to RT monitoring->cool filter_extract Filter (Buchwald) or Extract (SNAr) cool->filter_extract concentrate Concentrate in vacuo filter_extract->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Characterize Product: - NMR (1H, 13C) - Mass Spectrometry chromatography->characterization final_product Pure Aminated Product characterization->final_product

Caption: Experimental workflow for the amination of this compound.

Conclusion

The amination of this compound can be successfully achieved using either palladium-catalyzed Buchwald-Hartwig coupling or classical nucleophilic aromatic substitution. The choice of method will depend on the nature of the amine, desired reaction conditions, and available resources. The Buchwald-Hartwig amination generally offers higher yields and broader applicability, while SNAr provides a valuable metal-free alternative. The protocols provided herein serve as a comprehensive guide for researchers to perform this important synthetic transformation.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of pyrazine derivatives as acetylcholinesterase (AChE) inhibitors. Pyrazine and its derivatives represent a significant class of heterocyclic compounds that are foundational in the development of new therapeutic agents. Their versatile structure allows for modifications that can lead to potent and selective inhibition of acetylcholinesterase, a key target in the management of Alzheimer's disease and other neurological disorders.[1][2]

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][4][5] This action terminates the nerve signal at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[3][4] This mechanism is the basis for the therapeutic effects of current treatments for Alzheimer's disease, which aim to ameliorate the cognitive decline associated with the loss of cholinergic neurons.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of selected pyrazine derivatives from recent studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.

Compound IDPyrazine ScaffoldAChE IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Reference CompoundReference AChE IC50 (µM)
14r 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine0.4711.02Galantamine5.01[6]
17r 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine0.55-Galantamine5.01[6]
2l Pyrazoline derivative0.040>1000Donepezil0.021[7]
2j Pyrazoline derivative0.062>1000Donepezil0.021[7]
2a Pyrazoline derivative0.107>1000Donepezil0.021[7]
2g Pyrazoline derivative0.122>1000Donepezil0.021[7]
C7 Benzofuran-derived pyrazole analog0.39 (µg/mL)---

Experimental Protocols

General Synthesis of Pyrazine Derivatives

The synthesis of pyrazine derivatives can be achieved through various methods. A common and effective approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The versatility of this method allows for the introduction of a wide range of substituents on the pyrazine ring, enabling the exploration of structure-activity relationships.

Protocol: Synthesis of a Substituted Pyrazine

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted pyrazine.

Materials:

  • Appropriate 1,2-dicarbonyl compound (e.g., benzil)

  • Appropriate 1,2-diamine (e.g., ethylenediamine)

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in ethanol.

  • Add the 1,2-diamine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of the synthesized pyrazine derivatives is determined using a modified Ellman's method, which is a rapid and reliable colorimetric assay.[8][9]

Principle:

The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured at 412 nm, is proportional to the enzyme activity.[8][10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Synthesized pyrazine derivatives (test compounds)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

    • Prepare a 14 mM solution of ATCI in deionized water.

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in Tris-HCl buffer.

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Assay in a 96-well plate:

    • In each well, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations. For the control (100% activity), add 10 µL of the solvent.

    • Add 20 µL of the AChE solution to all wells except the blank. For the blank, add 20 µL of buffer.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Acetylcholine Signaling Pathway and AChE Inhibition

Acetylcholine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal Pyrazine_Inhibitor Pyrazine-based AChE Inhibitor Pyrazine_Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholine signaling and its inhibition by a pyrazine-based AChE inhibitor.

Experimental Workflow for Synthesis and Screening

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_output Outcome Start Starting Materials (1,2-Dicarbonyl & 1,2-Diamine) Reaction Condensation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay AChE Inhibition Assay (Ellman's Method) Characterization->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: Workflow for the synthesis and screening of pyrazine-based acetylcholinesterase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3,5-dimethylpyrazine. Our goal is to help you improve reaction yields, understand potential side reactions, and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of this compound?

A common method for the synthesis of this compound is the direct chlorination of 2,5-dimethylpyrazine. This reaction typically involves treating 2,5-dimethylpyrazine with a chlorinating agent, such as chlorine gas, in a suitable solvent like carbon tetrachloride. The reaction may require initiation and careful temperature control to favor the formation of the desired monochlorinated product.

Q2: What are the primary challenges and side reactions in the chlorination of 2,5-dimethylpyrazine?

The primary challenges in the chlorination of 2,5-dimethylpyrazine include controlling the degree of chlorination to avoid the formation of dichlorinated and other polychlorinated byproducts. The reaction is exothermic, and controlling the temperature is crucial to prevent unwanted side reactions and decomposition. Additionally, the reaction can produce isomeric monochloro-dimethylpyrazines, and achieving high selectivity for the 2-chloro-3,5-dimethyl isomer can be a challenge.

Q3: How can I monitor the progress of the chlorination reaction?

The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). These methods allow for the identification of the starting material, the desired product, and any byproducts, enabling you to determine the optimal reaction time.

Q4: What are suitable purification methods for this compound?

Purification of this compound can be achieved through fractional distillation under reduced pressure. The product can also be purified by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction using GC-MS or TLC to ensure the consumption of the starting material. Consider increasing the reaction time if necessary.
Suboptimal Temperature: The reaction temperature may be too low for efficient chlorination or too high, leading to degradation.Carefully control the reaction temperature. An initial warming may be needed to start the exothermic reaction, after which cooling might be necessary to maintain the optimal temperature.
Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and distillation steps.Optimize the workup procedure. Ensure efficient extraction with a suitable solvent. Perform fractional distillation carefully to separate the product from unreacted starting material and byproducts.
Formation of Polychlorinated Byproducts Excess Chlorinating Agent: Using a molar excess of the chlorinating agent will lead to the formation of di- and trichlorinated pyrazines.Use a controlled stoichiometry of the chlorinating agent. A slight excess may be needed to ensure full conversion of the starting material, but a large excess should be avoided.
High Reaction Temperature: Higher temperatures can favor multiple chlorinations on the pyrazine ring.Maintain a moderate and controlled reaction temperature throughout the addition of the chlorinating agent and for the duration of the reaction.
Formation of Isomeric Products Reaction Conditions: The position of chlorination on the pyrazine ring can be influenced by reaction conditions.While the literature suggests the formation of 3-chloro-2,5-dimethylpyrazine, careful optimization of temperature and catalyst (if any) might influence isomer distribution. Characterization of the product mixture is essential.
Reaction Fails to Initiate Low Temperature: The reaction may have a certain activation energy that is not being met.Gentle warming of the reaction mixture may be required to initiate the chlorination process.
Impurities in Starting Materials: Impurities in the 2,5-dimethylpyrazine or the solvent can inhibit the reaction.Ensure the purity of all reactants and solvents before starting the synthesis.

Experimental Protocols

Protocol: Chlorination of 2,5-Dimethylpyrazine

This protocol is adapted from the described synthesis of 3-chloro-2,5-dimethylpyrazine.

Materials:

  • 2,5-dimethylpyrazine

  • Chlorine gas

  • Carbon tetrachloride (CCl₄)

  • Dry ice-acetone condenser

  • Stirrer

  • Dropping funnel (or gas inlet tube)

  • Heating/cooling bath

Procedure:

  • In a flask equipped with a stirrer, a dry ice-acetone condenser, and a gas inlet tube, dissolve 2,5-dimethylpyrazine (1 mole) in carbon tetrachloride (e.g., 2.7 L for 0.5 mole of pyrazine).

  • Heat the solution to approximately 40°C.

  • Introduce chlorine gas (1 mole) through the gas inlet tube above the surface of the stirred solution.

  • An exothermic reaction should occur. Maintain the reaction temperature at 40°C. Gentle warming may be necessary initially, and cooling may be required once the reaction starts.

  • After the addition of chlorine is complete, continue stirring at 40°C for a specified period, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, the reaction mixture may contain precipitated product hydrochloride.

  • The crude product can be isolated by filtration and purified by fractional distillation under reduced pressure.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Data Presentation

ReactantChlorinating AgentSolventTemperatureProductYieldReference
MethylpyrazineChlorineCarbon Tetrachloride40°C2-Chloro-3-methylpyrazine hydrochloride-
2,5-DimethylpyrazineChlorineCarbon Tetrachloride-3-Chloro-2,5-dimethylpyrazine-

Note: Specific yield data for the chlorination of 2,5-dimethylpyrazine was not provided in the reference. The table reflects the reactants and products as described.

Visualizations

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Reaction Reaction 2,5-Dimethylpyrazine->Reaction Chlorine Chlorine Chlorine->Reaction Solvent (CCl4) Solvent (CCl4) Solvent (CCl4)->Reaction Temperature (40°C) Temperature (40°C) Temperature (40°C)->Reaction This compound This compound Byproducts (e.g., HCl, polychlorinated pyrazines) Byproducts (e.g., HCl, polychlorinated pyrazines) Reaction->this compound Reaction->Byproducts (e.g., HCl, polychlorinated pyrazines)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (GC-MS/TLC) Low_Yield->Check_Reaction_Completion Yes End End Low_Yield->End No Incomplete Incomplete? Check_Reaction_Completion->Incomplete Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Check_Temperature Verify Reaction Temperature Incomplete->Check_Temperature No Increase_Time->Check_Reaction_Completion Optimize_Temp Optimize Temperature Check_Temperature->Optimize_Temp Analyze_Byproducts Analyze for Byproducts Optimize_Temp->Analyze_Byproducts Polychlorination Polychlorination? Analyze_Byproducts->Polychlorination Adjust_Stoichiometry Adjust Cl2 Stoichiometry Polychlorination->Adjust_Stoichiometry Yes Review_Workup Review Workup & Purification Polychlorination->Review_Workup No Adjust_Stoichiometry->Start Review_Workup->End

Caption: A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Purification of Crude 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 2-Chloro-3,5-dimethylpyrazine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a silica gel stationary phase is commonly used. A typical mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities present in your crude mixture, but a good starting point is a 90:10 mixture of hexane to ethyl acetate.[1]

Q2: How can I determine the appropriate solvent ratio for the mobile phase?

A2: The ideal solvent system can be determined by thin-layer chromatography (TLC) analysis of your crude product. You should aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. This will ensure good separation from both less polar and more polar impurities on the column.

Q3: What are the common impurities I might encounter, and how can I remove them?

A3: Common impurities in pyrazine synthesis can include unreacted starting materials, imidazole derivatives, and positional isomers. Imidazole byproducts are generally more polar and can be effectively removed using silica gel column chromatography, as they will have a lower Rf value than the desired product.[1] Less polar impurities will elute from the column before this compound.

Q4: My purified product yield is low. What are the potential causes?

A4: Low yield can result from several factors during the purification process. These include incomplete elution of the product from the column, loss of product during solvent evaporation if it is volatile, or co-elution of the product with an impurity that is later discarded. Careful monitoring of fractions using TLC and ensuring the column is fully eluted with a slightly more polar solvent mixture after the main product has been collected can help maximize yield.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1).

    • Visualize the plate under a UV lamp to determine the Rf of the product and impurities. Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand.

    • Begin collecting fractions in test tubes.

    • Continuously monitor the separation by spotting collected fractions on TLC plates.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Appearance Colorless to light yellow clear liquid
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Boiling Point 112 °C at 70 mmHg

Table 2: Estimated TLC and Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Hexane:Ethyl Acetate (9:1)
Estimated Rf of Product ~0.3
Elution Order 1. Non-polar impurities2. 2-Chloro-3,5-dimethylpyrazine3. Polar impurities (e.g., imidazoles)

Troubleshooting Guide

Table 3: Common Problems, Potential Causes, and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Spots on TLC Incorrect mobile phase polarity.Adjust the ratio of hexane to ethyl acetate. Increasing the ethyl acetate will increase the polarity and move spots further up the plate.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Increase the proportion of hexane in the mobile phase.
Product Does Not Elute (Low Rf) The mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the mobile phase.
Streaking of Spots on TLC/Column Sample is overloaded; compound is highly polar or acidic/basic.Use a smaller amount of crude material. Add a small amount of acetic acid or triethylamine to the mobile phase to improve the peak shape of acidic or basic compounds, respectively.
Cracked or Channeled Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.
Co-elution of Product and Impurity Similar polarity of the product and impurity.Try a different solvent system (e.g., dichloromethane/hexane). Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude column_packing Column Packing (Silica Gel) tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution with Hexane/EtOAc sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis product_isolation Combine Pure Fractions & Evaporate fraction_analysis->product_isolation pure_product Pure this compound product_isolation->pure_product crude_product Crude this compound crude_product->tlc_analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Problems cluster_yield Yield & Purity start Problem with Purification poor_separation Poor Separation start->poor_separation co_elution Co-elution of Product start->co_elution high_rf Product Elutes Too Fast (High Rf) start->high_rf low_rf Product Elutes Too Slow (Low Rf) start->low_rf low_yield Low Yield start->low_yield streaking Streaking of Bands start->streaking solution1 solution1 poor_separation->solution1 Adjust Solvent Ratio solution2 solution2 co_elution->solution2 Try Different Solvents / Gradient solution3 solution3 high_rf->solution3 Increase Hexane % solution4 solution4 low_rf->solution4 Increase Ethyl Acetate % solution5 solution5 low_yield->solution5 Ensure Complete Elution solution6 solution6 streaking->solution6 Reduce Sample Load / Modify Eluent

Caption: Troubleshooting decision tree for column chromatography purification.

References

Recrystallization techniques for purifying 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Chloro-3,5-dimethylpyrazine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your purification experiments.

Frequently Asked Questions (FAQs)

Q1: Can I purify this compound by direct recrystallization?

A1: this compound is a liquid at room temperature, with a boiling point of 112 °C at 70 mmHg.[1] Therefore, direct recrystallization, a technique used for purifying solid compounds, is not a suitable method. Purification of the liquid form is typically achieved through distillation. However, purification via recrystallization can be accomplished by converting the liquid base into a solid salt derivative, which can then be recrystallized.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials, solvents from the synthesis, and byproducts from side reactions.[2] Depending on the synthetic route, these byproducts might include other pyrazine derivatives or related heterocyclic compounds.

Q3: My purified this compound is colored. What could be the cause?

A3: A yellow or brown color in the purified product often indicates the presence of oxidized impurities or polymeric byproducts. This can sometimes be addressed by treating the crude material with activated charcoal before distillation or by performing a careful fractional distillation.

Q4: What is "oiling out" and how can I prevent it during the recrystallization of a solid derivative?

A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals.[3] This often happens if the solution is too concentrated or if it is cooled too rapidly.[3] To prevent this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing the solution to cool more slowly.[3]

Q5: The recovery yield from my purification is very low. What are the common causes?

A5: For distillation, low yield can result from product loss due to improper apparatus setup or decomposition at high temperatures. For purification via a recrystallized salt, low yield can be due to using too much recrystallization solvent, which keeps a significant portion of the product dissolved.[3] To improve yield, use the minimum amount of hot solvent necessary for dissolution and ensure the solution is sufficiently cooled to maximize crystal formation.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation During Distillation Boiling points of the product and impurities are very close.- Use a fractionating column to improve separation efficiency.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference.
Product Decomposes During Distillation The compound is not stable at its atmospheric boiling point.- Use vacuum distillation to lower the required temperature.- Ensure the heating mantle temperature is not set excessively high.
No Crystals Form Upon Cooling (for Salt Derivative) The solution is not supersaturated; too much solvent was used.- Evaporate some of the solvent to increase the concentration of the solute.- Try adding a seed crystal of the desired compound to induce crystallization.[4]
"Oiling Out" During Recrystallization (for Salt Derivative) The solution is too concentrated, or the cooling is too rapid.- Reheat the solution to dissolve the oil, add a small amount of fresh solvent, and allow for slower cooling.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
Low Purity After Recrystallization (for Salt Derivative) Impurities were co-precipitated with the product.- Ensure the correct solvent system is being used where the impurity has high solubility and the product has low solubility at cold temperatures.- Perform a second recrystallization.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₇ClN₂[1][5]
Molecular Weight 142.59 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 112 °C / 70 mmHg[1]
Purity (Typical) ≥ 95% (GC)[1][5]

Experimental Protocols

Method 1: Purification by Vacuum Distillation

This method is suitable for purifying the liquid this compound directly.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum source (e.g., vacuum pump)

  • Cold trap

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Begin to slowly evacuate the system.

  • Once the desired pressure is reached, begin to gently heat the flask.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Method 2: Purification via Recrystallization of a Solid Salt Derivative

This method involves converting the liquid pyrazine into a solid salt, which is then purified by recrystallization and converted back to the pure liquid.

Part A: Formation of the Hydrochloride Salt

  • Dissolve the crude this compound in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate as a solid.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of cold, anhydrous solvent.

Part B: Recrystallization of the Hydrochloride Salt

  • Select a suitable solvent or solvent system for recrystallization. A common choice for salts is a polar solvent like ethanol or a mixture such as ethanol/water or ethanol/ether.

  • Dissolve the crude salt in the minimum amount of the hot recrystallization solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly.

Part C: Regeneration of the Free Base

  • Dissolve the purified hydrochloride salt in water.

  • Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) with stirring until the solution is basic (check with pH paper).

  • The free base, this compound, will separate as an oily layer.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Workflow Diagrams

Purification_Workflow cluster_distillation Method 1: Direct Purification cluster_recrystallization Method 2: Purification via Recrystallization crude_liquid Crude this compound (Liquid) distillation Vacuum Distillation crude_liquid->distillation pure_liquid Purified this compound distillation->pure_liquid crude_liquid2 Crude this compound (Liquid) salt_formation Salt Formation (e.g., with HCl) crude_liquid2->salt_formation crude_solid Crude Solid Salt salt_formation->crude_solid recrystallization Recrystallization crude_solid->recrystallization pure_solid Purified Solid Salt recrystallization->pure_solid regeneration Regeneration of Free Base pure_solid->regeneration pure_liquid2 Purified this compound regeneration->pure_liquid2

Caption: Purification workflows for this compound.

Recrystallization_Troubleshooting start Attempting Recrystallization of Solid Derivative no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_purity Low Purity of Crystals start->low_purity successful Pure Crystals Obtained too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes seed_crystal Add a seed crystal no_crystals->seed_crystal No cooling_rate Cooled too quickly? oiling_out->cooling_rate Yes scratch_flask Scratch inner surface of flask oiling_out->scratch_flask No wrong_solvent Incorrect solvent system? low_purity->wrong_solvent Yes evaporate Evaporate some solvent too_much_solvent->evaporate evaporate->successful seed_crystal->successful reheat_cool_slowly Reheat, add a drop of solvent, cool slowly cooling_rate->reheat_cool_slowly reheat_cool_slowly->successful scratch_flask->successful re_recrystallize Re-recrystallize from a different solvent wrong_solvent->re_recrystallize re_recrystallize->successful

References

Technical Support Center: Optimizing Coupling Reactions of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2-Chloro-3,5-dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Inappropriate Catalyst System: this compound is an electron-rich chloro-heteroarene, which can be challenging for the oxidative addition step in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

    • Solution: Employ more active and specialized catalyst systems. Novel palladium(II) ONO pincer complexes have shown superior activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazines with low catalyst loading (as low as 0.01 mol%).[2][3] Alternatively, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands which can promote the difficult oxidative addition step.[4]

  • Incorrect Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] The choice of base can significantly impact the reaction yield.[4]

    • Solution: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings of chloropyridines and may be a good starting point for this compound.[4][5] Other common choices include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[4] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system, so screening different bases may be necessary.[4]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to low yields.

    • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1][5] This is particularly problematic in the presence of water or acidic protons.[5]

      • Solution: Ensure the use of anhydrous solvents and reagents.[5] If protodeboronation is suspected, consider switching from the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[2][4]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1] This can be promoted by the presence of oxygen or Pd(II) species.[1][4]

      • Solution: Thoroughly degas the reaction mixture to remove oxygen and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1][4] Using a Pd(0) source directly or ensuring conditions are suitable for the complete reduction of a Pd(II) precatalyst can also minimize homocoupling.[1][4]

    • Dehalogenation: The starting this compound can be reduced to 3,5-dimethylpyrazine.[1]

      • Solution: This can be caused by hydride sources in the reaction mixture. Ensure solvents are pure and choose a base less likely to act as a hydride source.[1]

Problem 2: Poor Results in Buchwald-Hartwig Amination

Possible Causes and Solutions:

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2]

    • Solution: The use of sterically hindered and electron-rich ligands can prevent catalyst inhibition and promote the desired C-N bond formation.[2] The choice of ligand is highly dependent on the specific amine and pyrazine halide used.[2] For challenging aryl chlorides, bulky phosphine ligands are often required to achieve reasonable yields.[6]

  • Base Incompatibility: Strong bases are typically required for the Buchwald-Hartwig amination.[6] However, the choice of base is critical and can influence the outcome of the reaction.

    • Solution: Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[6] Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives to very strong bases, although they may require higher reaction temperatures or longer reaction times.[2]

  • Low Reactivity of this compound: Chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts in Buchwald-Hartwig aminations.[2]

    • Solution: Employing more active, third-generation Buchwald-Hartwig catalysts and ligands can facilitate the coupling of less reactive chlorides.[2] Increasing the reaction temperature can also help overcome the higher activation energy barrier.[6]

Problem 3: Unsuccessful Sonogashira Coupling

Possible Causes and Solutions:

  • Catalyst System and Conditions: The standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The efficiency can be highly dependent on the specific catalyst and ligands.

    • Solution: While standard catalysts like Pd(PPh₃)₂Cl₂ can be used, more efficient systems often involve bulky and electron-rich phosphine ligands to increase the rate of oxidative addition.[7][8][9] For challenging aryl chlorides, a copper-free Sonogashira protocol might be beneficial to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][11]

  • Low Reactivity of the Aryl Chloride: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > OTf > Cl.[7] The activation of aryl chlorides is particularly difficult.[8]

    • Solution: Higher reaction temperatures may be required.[7] Using more active catalyst systems with bulky, electron-rich ligands can promote the oxidative addition of the C-Cl bond.[9]

  • Homocoupling of the Terminal Alkyne: The presence of the copper(I) co-catalyst can lead to the undesired dimerization of the terminal alkyne.[10]

    • Solution: To avoid this, ensure the reaction is carried out under strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.[10]

Frequently Asked Questions (FAQs)

Q1: Which pyrazine halide is the most reactive in cross-coupling reactions?

A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[2] This is due to the bond dissociation energies, with the C-I bond being the weakest and most easily cleaved in the oxidative addition step of the catalytic cycle.[2]

Q2: What are the most common side reactions observed in these coupling reactions?

A2: Common side reactions include protodeboronation of the boronic acid in Suzuki coupling, homocoupling of the boronic acid (Suzuki) or terminal alkyne (Sonogashira), and dehalogenation of the this compound. Catalyst decomposition leading to the formation of palladium black, which is catalytically inactive, can also occur.[2]

Q3: How can I improve the solubility of my reagents?

A3: The choice of solvent is critical. For Suzuki-Miyaura reactions, a mixture of an organic solvent like toluene or 1,4-dioxane with water is often used to dissolve both the organic and inorganic reagents.[2] For Buchwald-Hartwig and Sonogashira reactions, aprotic polar solvents like THF, toluene, or dioxane are common.[6][12] If solubility remains an issue, a co-solvent might be necessary.

Q4: Is it necessary to perform these reactions under an inert atmosphere?

A4: Yes, it is highly recommended to perform these palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). This is to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize oxygen-promoted side reactions like homocoupling.[1][4]

Data Presentation

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazines
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(II) ONO pincer complex (0.01 mol%)PPh₃K₂CO₃H₂O/Toluene100High[2]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane80-100-[1]
Table 2: General Conditions for Buchwald-Hartwig Amination of Chloroarenes
CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃Bulky, electron-rich phosphineNaOt-Bu, LHMDS, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF25 - >100
Pd(OAc)₂BrettPhos---

Note: Specific conditions for this compound may require optimization.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Chlorides
CatalystCo-catalystBaseSolventTemperature
Pd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRoom Temp - Reflux
Pd₂(dba)₃ / P(t-Bu)₃None (Copper-free)Cs₂CO₃--

Note: Higher temperatures are often required for less reactive aryl chlorides.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(II) ONO pincer complex, 0.01 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 5 mL, in a 4:1 ratio).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.[1][2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOt-Bu).

  • Reagent Addition: Add this compound, the amine, and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF) at room temperature, sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), the amine base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[7]

  • Reaction Execution: Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor for completion.[7]

  • Work-up: Dilute the reaction mixture with an ether solvent and filter through a pad of Celite®, washing with the same solvent. The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography on silica gel.[7]

Mandatory Visualization

Suzuki_Troubleshooting Troubleshooting Workflow for Suzuki-Miyaura Coupling start Low or No Yield catalyst Check Catalyst System start->catalyst base Evaluate Base start->base side_reactions Investigate Side Reactions start->side_reactions catalyst_sol Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or Specialized Pincer Catalysts catalyst->catalyst_sol base_sol Screen Stronger Bases (e.g., K3PO4, Cs2CO3) base->base_sol protodeboronation Protodeboronation Suspected? side_reactions->protodeboronation homocoupling Homocoupling Observed? side_reactions->homocoupling success Improved Yield catalyst_sol->success base_sol->success protodeboronation->homocoupling No protodeboronation_sol Use Anhydrous Conditions Switch to Boronate Ester protodeboronation->protodeboronation_sol Yes homocoupling_sol Degas Thoroughly Use Pd(0) Source homocoupling->homocoupling_sol Yes protodeboronation_sol->success homocoupling_sol->success Palladium_Catalytic_Cycle Simplified Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (this compound) pd2_intermediate1 Ar-Pd(II)LnX oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation R'-M (e.g., R'-B(OH)2) pd2_intermediate2 Ar-Pd(II)LnR' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product

References

Technical Support Center: Purification of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthesized 2-Chloro-3,5-dimethylpyrazine. Our goal is to assist you in overcoming common experimental challenges and achieving high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The impurities in your crude this compound will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Residual 2,5-dimethylpyrazine or chlorinating agents.

  • Over-chlorinated Products: Dichloro- or trichloro-dimethylpyrazines can form if the reaction is not carefully controlled.

  • Isomeric Byproducts: Depending on the synthesis, other isomers of chloro-dimethylpyrazine might be formed.

  • Decomposition Products: Pyrazines can be susceptible to degradation under harsh reaction conditions, potentially leading to colored or tarry impurities.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for this compound are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of your synthesis, and the desired final purity.

Q3: How can I monitor the purity of my this compound during purification?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying this compound and its potential impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of a column chromatography separation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or cooling too quickly.- Reheat the solution to redissolve the oil.- Add a small amount of the "good" solvent to reduce saturation.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Incomplete crystallization due to insufficient cooling time.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Persistent color in the final product Colored impurities are co-crystallizing with the product.- Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product.
Difficulty finding a suitable solvent A single solvent does not provide the desired solubility profile (high solubility when hot, low solubility when cold).- Use a two-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent in which it is less soluble until the solution becomes turbid. Reheat to clarify and then cool slowly.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities - The eluent system is not optimized.- The column was not packed properly, leading to channeling.- Systematically test different solvent systems using TLC to find the optimal eluent for separation.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column - The eluent is not polar enough to move the compound.- The compound may be degrading on the silica gel.- Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before running a large column. If it is unstable, consider using a different stationary phase like alumina or a less acidic silica gel.[2]
Streaking or tailing of the product band - The compound is too polar for the chosen eluent.- The compound is strongly interacting with the silica gel.- Increase the polarity of the eluent.- For basic compounds like pyrazines, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes reduce tailing.
Distillation Issues
Problem Possible Cause Solution
Poor separation of closely boiling impurities The efficiency of the distillation column is insufficient.- Use a longer fractionating column or one with a more efficient packing material.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences.
Product decomposition during distillation The compound is not stable at its boiling point at atmospheric pressure.- Use vacuum distillation to lower the required temperature.- Ensure the distillation is not heated for an unnecessarily long time.
Bumping or uneven boiling The liquid is becoming superheated before boiling.- Add boiling chips or a magnetic stir bar to the distilling flask to promote smooth boiling.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as pentane/ether (7:3) or hexane/ethyl acetate (90:10).[3]

    • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Through small-scale solubility tests, identify a suitable solvent or solvent system. For chloro-substituted aromatic compounds, non-polar solvents like heptane or cyclohexane, or a mixed solvent system like ethanol/water, may be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Initial_Assessment Assess Impurity Profile (TLC/GC-MS) Crude->Initial_Assessment Choice Choose Purification Method Initial_Assessment->Choice Distillation Fractional Distillation Choice->Distillation Volatile impurities with different B.P. Chromatography Column Chromatography Choice->Chromatography Multiple impurities of varying polarity Recrystallization Recrystallization Choice->Recrystallization Solid crude with few impurities Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (GC-MS/NMR) Pure_Product->Analysis

Caption: A workflow for selecting the appropriate purification method.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Product Oils Out? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No T1 Reheat, add more 'good' solvent, cool slowly Oiling_Out->T1 Yes Colored_Product Product Colored? Low_Yield->Colored_Product No T2 Use minimum solvent, preheat funnel, ensure complete cooling Low_Yield->T2 Yes Success Pure Crystals Obtained Colored_Product->Success No T3 Treat with activated charcoal Colored_Product->T3 Yes T1->Oiling_Out Retry T2->Low_Yield Retry T3->Colored_Product Retry

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting the Conversion of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-3,5-dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and subsequent reactions of this versatile pyrazine derivative. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

This section provides practical advice for overcoming common issues related to incomplete conversions and side reactions when using this compound as a starting material.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

  • Question: I am experiencing very low to no yield in my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion in cross-coupling reactions with this compound is a common issue, often stemming from the electronic properties of the pyrazine ring and the reactivity of the chloro-substituent. Here are the primary factors to investigate:

    • Inherent Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyrazines is less reactive than the corresponding carbon-bromine or carbon-iodine bonds.[1] This often necessitates more forcing reaction conditions or highly active catalysts.

    • Inappropriate Catalyst System: Standard palladium catalysts may not be effective for this electron-deficient heterocyclic halide. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.[1]

      • Solution: Employ specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that are known to perform well with challenging substrates.[2][3] For Suzuki-Miyaura reactions, novel palladium(II) ONO pincer complexes have demonstrated high activity at low catalyst loadings.[1][4]

    • Incorrect Base Selection: The choice and strength of the base are critical for the efficiency of the catalytic cycle.

      • Solution: For Suzuki-Miyaura reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. However, if these prove too harsh, weaker bases like potassium phosphate (K₃PO₄) can be screened, though this may require higher temperatures.[1]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

      • Solution: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water (e.g., toluene/water) can be beneficial.[1][4]

Issue 2: Formation of Side Products

  • Question: My reaction is proceeding, but I am observing significant formation of side products. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired reaction, reducing the yield and complicating purification. Key side reactions to consider are:

    • Protodeboronation (in Suzuki-Miyaura reactions): The pyrazine ring can promote the undesired cleavage of the C-B bond of the boronic acid coupling partner.[1]

      • Solution: To mitigate this, consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters) instead of boronic acids, as they often exhibit greater stability.[1] Ensuring strictly anhydrous and deoxygenated reaction conditions can also help.

    • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the chloropyrazine can occur, especially at higher temperatures or with less active catalysts.

      • Solution: Optimize the reaction temperature and ensure a highly active catalyst is used. The slow addition of one of the coupling partners can sometimes minimize homocoupling.

    • Hydrolysis of the Chloro-substituent: Under certain conditions, particularly with strong bases and elevated temperatures, the chloro group can be displaced by a hydroxyl group, leading to the formation of 3,5-dimethylpyrazin-2-ol.

      • Solution: Screen different bases and try to use the lowest effective reaction temperature.

Issue 3: Difficult Purification of the Final Product

  • Question: I have successfully converted the this compound, but I am struggling to purify the product from the reaction mixture. What are the best practices for purification?

  • Answer: The basic nitrogen atoms in the pyrazine ring of your product can make purification by standard silica gel chromatography challenging.

    • Problem: The compound streaks or remains adsorbed on the silica gel.

      • Solution 1 (Modified Eluent): Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve elution.

      • Solution 2 (Alternative Stationary Phase): Use a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[5]

      • Solution 3 (Reverse-Phase Chromatography): For highly polar pyrazine derivatives, reverse-phase chromatography (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water can be a very effective purification method.[5]

    • Other Purification Techniques:

      • Distillation: If your product is a liquid and thermally stable, distillation can be an excellent method for purification on a larger scale.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high-purity material. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.[5]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for common conversions of this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10012>95
24-Methoxyphenylboronic acid[Pd(L)(PPh₃)] (0.01)ONO pincer ligandK₂CO₃Toluene/H₂O1008High
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11016~90

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XantPhos (4)NaOtBuToluene10018~85
2Aniline[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)K₃PO₄Dioxane12024~78
3BenzylaminePd(OAc)₂ (2)RuPhos (4)LHMDSToluene9016~92

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Methyl-d₃)-3,5-dimethylpyrazine via Grignard Reaction

This protocol is adapted from a published procedure for a similar transformation and provides a detailed methodology for the conversion of this compound.[6][7]

Materials:

  • This compound

  • Iron(III) acetylacetonate [Fe(acac)₃]

  • Methyl-d₃-magnesium iodide (1 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Pentane and diethyl ether for eluent

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and iron(III) acetylacetonate (0.06 eq).

  • Solvent Addition: Add anhydrous diethyl ether to dissolve the starting materials.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Grignard Reagent Addition: Add a solution of methyl-d₃-magnesium iodide (1.4 eq, 1 M in diethyl ether) dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a pentane/diethyl ether (e.g., 7:3) eluent system to yield the final product.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting incomplete conversions of this compound.

G start Start: Low Yield in Cross-Coupling Reaction check_reactivity Assess Reactivity of C-Cl Bond start->check_reactivity Initial Assessment check_catalyst Evaluate Catalyst System (Pd Source and Ligand) check_reactivity->check_catalyst Low Reactivity Confirmed check_base Verify Base Selection (Strength and Type) check_catalyst->check_base solution_catalyst Use Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos) or Specialized Pincer Catalysts check_catalyst->solution_catalyst check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_base->check_conditions solution_base Screen Different Bases (e.g., K2CO3, Cs2CO3 for Suzuki; NaOtBu, K3PO4 for Buchwald) check_base->solution_base solution_conditions Optimize Temperature and Solvent; Increase Reaction Time check_conditions->solution_conditions outcome Improved Yield solution_catalyst->outcome solution_base->outcome solution_conditions->outcome

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_intermediate Ar-Pd(II)Ln-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product arx This compound (Ar-X) arx->oxidative_addition boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Thermal Degradation of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal degradation of pyrazine compounds during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the thermal degradation of pyrazine compounds during a reaction?

A1: The thermal degradation of pyrazine compounds is primarily influenced by several key factors:

  • High Temperatures: Excessive heat is a direct cause of degradation. While elevated temperatures can increase the rate of pyrazine formation, they can also lead to the breakdown of the pyrazine ring itself, especially at temperatures exceeding 450°C in some catalytic systems.[1][2]

  • Reaction Time: Prolonged exposure to high temperatures can increase the extent of degradation, even at temperatures that are otherwise optimal for formation.[1]

  • pH of the Reaction Medium: The pH can influence the stability of pyrazine precursors and intermediates. A non-optimal pH can promote side reactions and degradation pathways. Generally, a higher pH (around 8.0-11.0) has been shown to favor pyrazine formation.[3][4]

  • Presence of Oxidizing Agents: Methionine oxidation, for instance, can competitively inhibit the oxidation of dihydropyrazines, which are key intermediates in pyrazine formation, thereby reducing the overall yield.[5]

  • Reactant Concentration and Purity: High concentrations of reactants can sometimes lead to localized overheating and increased byproduct formation. Impurities in starting materials can also catalyze degradation or participate in unwanted side reactions.[2][6]

Q2: What are the common byproducts formed during the thermal degradation of pyrazines?

A2: Common byproducts depend on the specific pyrazine compound and reaction conditions. However, some frequently observed byproducts include:

  • Strecker Aldehydes: These are common byproducts in the Maillard reaction, a primary route for pyrazine synthesis. They are formed from the deamination of α-amino acids.[1]

  • Imidazole Derivatives: In reactions involving sugars and an ammonia source, imidazole derivatives can form as significant impurities.[1][7]

  • Ring Cleavage Products: At very high temperatures, the pyrazine ring can break down, leading to the formation of smaller molecules like acetylene and HCN.[8]

  • Polymerization Products: Under certain conditions, reactive intermediates can polymerize, leading to the formation of dark, insoluble materials and reducing the yield of the desired pyrazine.[2]

Q3: How can I monitor the thermal degradation of my pyrazine compound during the reaction?

A3: Real-time or periodic monitoring of your reaction is crucial for managing thermal degradation. The most common and effective method is:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds like pyrazines.[9][10][11][12] You can take aliquots from your reaction at different time points, quench the reaction, extract the pyrazines, and analyze the samples by GC-MS. This will allow you to quantify the concentration of your target pyrazine and detect the formation of degradation byproducts over time.[9][13] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile pyrazine derivatives.[10]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during reactions involving pyrazine compounds.

Issue 1: Low Yield of the Target Pyrazine Compound

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to identify the optimal temperature for your specific reaction. Remember that higher is not always better, as degradation increases with temperature.[1]
Incorrect Reactant Ratios Optimize the molar ratios of your reactants. An excess of one reactant may not necessarily increase the yield and could promote side reactions.[1]
Inefficient Catalyst or Incorrect Catalyst Loading If using a catalyst, ensure it is active and used at the recommended loading. Screen different catalysts to find one that is selective for your desired transformation.[1]
Inappropriate Reaction Time Monitor the reaction progress over time using a suitable analytical technique like GC-MS to determine the point of maximum yield before significant degradation occurs.[1][13]
Non-optimal pH Measure and adjust the pH of your reaction mixture. For Maillard-type reactions, a pH in the range of 8.0-11.0 often gives better yields.[3][4]
Impure Starting Materials Purify your starting materials before use to remove any impurities that might inhibit the reaction or catalyze degradation.[2][6]

Issue 2: High Levels of Byproduct Formation

Possible Cause Troubleshooting Steps
Excessive Reaction Temperature Lower the reaction temperature. While this may slow down the reaction rate, it can significantly reduce the formation of degradation-related byproducts.[1]
Use of α-Amino Acids Leading to Strecker Aldehydes If Strecker aldehydes are a major issue, consider alternative synthetic routes that do not involve the Strecker degradation of α-amino acids.[1]
Formation of Imidazole Byproducts Optimize purification techniques to remove imidazole byproducts. Liquid-liquid extraction with a non-polar solvent like hexane can selectively extract pyrazines, leaving more polar imidazoles in the aqueous phase.[1][7] Column chromatography on silica gel is also an effective separation method.[7]
Prolonged Reaction Time As with low yield, monitor the reaction to identify the optimal time that maximizes the desired product while minimizing byproduct formation.[1]

Quantitative Data Summary

The following tables provide a summary of the impact of reaction conditions on pyrazine yield.

Table 1: Effect of Temperature on Pyrazine Yield

Temperature (°C)Relative Pyrazine Yield (%)Notes
10025Yield increases with temperature.[14]
11040Continued increase in yield observed.[14]
12065Approaching optimal temperature for formation in this system.[14]
13085Further increase in pyrazine formation.[14]
140100Highest yield observed in this particular study.[14]
>150DecreasingHigher temperatures can lead to a decrease in yield due to degradation.[3]

Note: The relative yields are illustrative and based on trends reported in the literature. Actual yields will vary depending on the specific reaction.

Table 2: Effect of pH on Pyrazine Yield

pHRelative Pyrazine Yield (%)Notes
8.060Yield is pH-dependent.[3]
9.580Increasing pH can favor pyrazine formation.[3]
11.0100The highest yield was observed at a more alkaline pH in this study.[3]

Note: The relative yields are illustrative. The optimal pH can vary for different reactant systems.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Pyrazine Formation and Degradation by GC-MS

This protocol outlines a general method for tracking the progress of a pyrazine synthesis reaction.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., ice-cold water or a suitable buffer)

  • Extraction solvent (e.g., dichloromethane, hexane, or ethyl acetate)[1][7]

  • Anhydrous sodium sulfate

  • Internal standard (e.g., a deuterated pyrazine analog)[9]

  • GC-MS system with a suitable column (e.g., DB-1, ZB-5MS)[11][12]

Procedure:

  • Sampling: At predetermined time intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution to stop the reaction.

  • Internal Standard Addition: Add a known amount of the internal standard to the quenched sample. This is crucial for accurate quantification.[9]

  • Extraction: Add the extraction solvent to the vial, vortex thoroughly for 1-2 minutes, and allow the layers to separate.

  • Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS.

  • Data Processing: Integrate the peak areas of the target pyrazine and the internal standard. Calculate the concentration of the pyrazine at each time point to monitor its formation and any subsequent decrease that would indicate degradation.

GC-MS Parameters (Example): [9]

  • Injector: Splitless mode, 270°C

  • Carrier Gas: Helium, constant flow of 1.0-1.2 mL/min

  • Oven Program: Initial temperature 40-50°C (hold for 2-5 min), ramp at 3-5°C/min to 230-250°C

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scan range m/z 35-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[9]

Protocol 2: General Procedure for Pyrazine Synthesis via Maillard Reaction

This protocol provides a basic framework for synthesizing pyrazines from an amino acid and a reducing sugar.

Materials:

  • Amino acid (e.g., glycine, alanine)

  • Reducing sugar (e.g., glucose)

  • Phosphate buffer (or another suitable buffer system)

  • Reaction vessel with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reactant Preparation: Prepare equimolar solutions of the amino acid and reducing sugar in the chosen buffer.[1]

  • Reaction Setup: Combine the amino acid and sugar solutions in the reaction vessel.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120-160°C) with stirring for a specific duration (e.g., 1-2 hours).[1] The optimal temperature and time should be determined experimentally for each specific system.

  • Work-up: After cooling, the pyrazine product can be isolated by liquid-liquid extraction with a suitable organic solvent.[1]

  • Purification: The crude product can be further purified by column chromatography or distillation.[7]

Visualizations

Thermal_Degradation_Pathway Pyrazine Pyrazine Ring_Opening Ring Opening Intermediate Pyrazine->Ring_Opening Heat Input High_Temp High Temperature Fragmentation Fragmentation Ring_Opening->Fragmentation Byproducts Degradation Byproducts (e.g., Acetylene, HCN) Fragmentation->Byproducts Troubleshooting_Workflow Start Low Pyrazine Yield or High Byproduct Formation Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Systematically Vary Temperature (e.g., ± 10-20°C) Check_Temp->Adjust_Temp No Check_pH Is pH in Optimal Range? Check_Temp->Check_pH Yes Adjust_Temp->Check_pH Adjust_pH Adjust pH (e.g., to 8.0-11.0) Check_pH->Adjust_pH No Check_Time Is Reaction Time Optimized? Check_pH->Check_Time Yes Adjust_pH->Check_Time Monitor_Time Monitor Reaction Progress Over Time Check_Time->Monitor_Time No Check_Reactants Are Reactants Pure? Check_Time->Check_Reactants Yes Monitor_Time->Check_Reactants Purify_Reactants Purify Starting Materials Check_Reactants->Purify_Reactants No Resolution Improved Yield and Purity Check_Reactants->Resolution Yes Purify_Reactants->Resolution Experimental_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification Reactants Combine Reactants (Amino Acid + Sugar) Heating Heat Reaction Mixture (Controlled Temperature) Reactants->Heating Sampling Periodic Sampling Heating->Sampling Extraction Liquid-Liquid Extraction Heating->Extraction After Reaction Completion Quenching Quench Reaction Sampling->Quenching GCMS GC-MS Analysis Quenching->GCMS GCMS->Heating Optimize Conditions Purification Column Chromatography or Distillation Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Pyrazine

References

Overcoming poor selectivity in gas-phase synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas-phase synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to poor selectivity and to provide practical guidance for optimizing experimental outcomes.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for issues encountered during the gas-phase synthesis of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My gas-phase pyrazine synthesis is suffering from low selectivity. What are the primary factors I should investigate?

A1: Poor selectivity in the gas-phase synthesis of pyrazine derivatives is a common issue that can be attributed to several factors. The most critical parameters to investigate are:

  • Reaction Temperature: Temperature is a crucial factor. For instance, in the synthesis of pyrazine from ethylenediamine, temperatures below 300°C can lead to the formation of piperazine as a byproduct due to incomplete dehydrogenation. Conversely, temperatures exceeding 450°C can cause the pyrazine ring to decompose, leading to various side products.[1]

  • Catalyst Selection: The choice of catalyst is paramount. Different catalysts exhibit varying selectivities for the desired pyrazine derivative. For example, copper oxide/copper chromite catalysts have shown very high selectivity (98–100%) for pyrazine synthesis from ethylenediamine in the temperature range of 340–440 °C.[2]

  • Catalyst Deactivation: Over time, catalysts can lose activity and selectivity. This can be due to poisoning by impurities in the feed, coking (carbon deposition), or thermal degradation (sintering).[3][4]

  • Reactant Feed Ratio: The molar ratio of your reactants, such as the diamine to diol, can significantly influence the product distribution.[2]

  • Contact Time/Space Velocity: The duration the reactants are in contact with the catalyst bed affects conversion and selectivity. A shorter contact time might lead to incomplete reaction, while a longer time could promote side reactions.

Q2: I am observing the formation of piperazine derivatives as major byproducts. How can I minimize their formation?

A2: The formation of piperazine derivatives is a strong indication of incomplete dehydrogenation. This is a common issue, particularly in the synthesis of pyrazines from diamines. To address this, consider the following:

  • Increase Reaction Temperature: As piperazine is an intermediate in the formation of pyrazine from ethylenediamine, increasing the temperature within the optimal range (typically 350-450°C) can promote the final dehydrogenation step to the aromatic pyrazine.[1]

  • Optimize Catalyst: Ensure your catalyst is active for dehydrogenation. Copper-based catalysts, such as copper chromite, are effective for this transformation.[2] Catalyst deactivation can also lead to reduced dehydrogenation efficiency.

  • Adjust Hydrogen Partial Pressure: If hydrogen is used as a co-feed, its partial pressure can influence the equilibrium between piperazine and pyrazine. Reducing the hydrogen concentration can favor the dehydrogenation to pyrazine.

Q3: My catalyst performance is degrading over time, leading to decreased selectivity. What are the likely causes and how can I mitigate this?

A3: Catalyst deactivation is a significant challenge in continuous gas-phase reactions. The primary causes include:

  • Poisoning: Impurities in the reactant feed, such as sulfur or chlorine compounds, can irreversibly bind to the active sites of the catalyst, reducing its activity.[4] Using high-purity starting materials is crucial.

  • Coking: At high temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites and pores.[3] This can sometimes be reversed by controlled oxidation (burning off the coke) followed by reduction.

  • Sintering: Prolonged exposure to high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[3] Operating at the lowest effective temperature can help minimize sintering.

To mitigate deactivation, consider periodic catalyst regeneration cycles, which may involve treatment with air to remove coke, followed by reduction with hydrogen.[4]

Q4: How do I choose the right catalyst for my specific pyrazine derivative synthesis?

A4: Catalyst selection depends on the specific reaction and desired product. For the common synthesis of pyrazines from diamines and diols, several types of catalysts have proven effective:

  • Copper-Chromium Oxides: These are highly selective for the synthesis of unsubstituted pyrazine from ethylenediamine.[2]

  • Zinc-based Catalysts: Catalysts containing zinc oxide are used for producing substituted pyrazines like 2-methylpyrazine.[1]

  • Silver-based Catalysts: Silver catalysts have also been patented for the preparation of 2-methylpyrazine from ethylenediamine and propylene glycol.[5]

It is often necessary to screen a few catalyst candidates and optimize the reaction conditions for each to find the best-performing system for your specific application.

Data Presentation

The following tables summarize quantitative data on the influence of catalysts and reaction conditions on the selectivity of gas-phase pyrazine synthesis.

Table 1: Catalyst Performance in the Synthesis of Pyrazine from Ethylenediamine

CatalystTemperature (°C)Selectivity (%)Conversion (%)Reference
Copper Oxide/Copper Chromite340-44098-100Not Specified[2]
Copper-Chromite300-450>90up to 97[1]

Table 2: Synthesis of 2-Methylpyrazine from Ethylenediamine and Propylene Glycol

CatalystTemperature (°C)Yield (%)Conversion (%)Reference
Zinc Oxide based470-480~64Not Specified[1]
Silver300-400Not SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: General Procedure for Gas-Phase Synthesis of Pyrazine in a Fixed-Bed Reactor

This protocol describes a general method for the continuous gas-phase synthesis of pyrazine derivatives from a 1,2-diamine and a 1,2-diol using a fixed-bed catalytic reactor.

1. Catalyst Preparation and Packing:

  • Prepare or procure the desired catalyst (e.g., copper oxide/copper chromite).
  • Load a known amount of the catalyst into a tubular reactor, securing it with quartz wool plugs. The reactor is typically made of stainless steel or quartz.

2. Reactor Setup:

  • Place the reactor inside a tube furnace equipped with a temperature controller.
  • Connect the reactant delivery system to the reactor inlet. This usually consists of syringe pumps for liquid reactants and mass flow controllers for gases.
  • The reactants are vaporized in a preheating zone before entering the catalyst bed.
  • Connect the reactor outlet to a condenser and a collection flask to trap the liquid products. The collection system is typically cooled with a chilled bath.
  • Non-condensable gases can be vented or analyzed by gas chromatography (GC).

3. Reaction Execution:

  • Heat the catalyst bed to the desired reaction temperature under a flow of inert gas (e.g., nitrogen).
  • If the catalyst requires pre-reduction (e.g., copper-based catalysts), pass a mixture of hydrogen and an inert gas over the catalyst at an elevated temperature.
  • Once the reactor reaches the target temperature, start the flow of the vaporized reactants (diamine and diol) and any carrier gas.
  • Maintain a constant temperature and flow rate throughout the experiment.

4. Product Collection and Analysis:

  • Collect the liquid product in the cooled trap.
  • Analyze the product mixture using GC or GC-MS to determine the conversion of reactants and the selectivity for the desired pyrazine derivative.

Mandatory Visualizations

Reaction Pathway for Pyrazine Synthesis from Ethylenediamine and Ethylene Glycol

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethylenediamine C 2-Hydroxyethyl-ethylenediamine A->C + Ethylene Glycol - H2O B Ethylene Glycol D Piperazine-2-ol C->D Intramolecular Cyclization - H2O E Dihydropyrazine D->E Dehydration - H2O F Pyrazine E->F Dehydrogenation - H2

Caption: Proposed reaction pathway for the formation of pyrazine.

Troubleshooting Workflow for Poor Selectivity

G Start Poor Selectivity Observed Temp Is Temperature Optimal? Start->Temp Catalyst Is Catalyst Active? Temp->Catalyst Yes AdjustTemp Adjust Temperature Temp->AdjustTemp No Ratio Is Reactant Ratio Optimized? Catalyst->Ratio Yes RegenCatalyst Regenerate or Replace Catalyst Catalyst->RegenCatalyst No ContactTime Is Contact Time Correct? Ratio->ContactTime Yes AdjustRatio Adjust Reactant Feed Ratio Ratio->AdjustRatio No AdjustFlow Adjust Flow Rate ContactTime->AdjustFlow No End Selectivity Improved ContactTime->End Yes AdjustTemp->Temp RegenCatalyst->Catalyst AdjustRatio->Ratio AdjustFlow->ContactTime

Caption: A logical workflow for troubleshooting poor selectivity.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the scalable synthesis of 2-Chloro-3,5-dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound? A1: A practical two-step approach is commonly employed for the synthesis of this compound. The first step involves the synthesis of the precursor, 2,6-dimethylpyrazine, via the condensation of 1,2-diaminopropane with diacetyl (2,3-butanedione), followed by an oxidation step. The second step is the selective chlorination of the 2,6-dimethylpyrazine nucleus to yield the final product.

Q2: What are the primary challenges when scaling up this synthesis? A2: Key challenges during scale-up include managing the exothermic nature of the chlorination reaction, ensuring selective mono-chlorination to avoid di-chlorinated byproducts, and efficiently purifying the final product to remove unreacted starting materials and impurities.[1] Careful control of reaction temperature and stoichiometry is critical.

Q3: Which analytical methods are recommended for monitoring this synthesis? A3: Gas chromatography-mass spectrometry (GC-MS) is highly effective for monitoring the reaction progress, identifying intermediates, and assessing the purity of the final product by separating 2,6-dimethylpyrazine, the mono-chlorinated product, and any di-chlorinated byproducts.[2] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product.[2]

Q4: What are the critical safety precautions for handling the reagents involved? A4: The chlorination step often involves corrosive and moisture-sensitive reagents like sulfuryl chloride or chlorosulfonic acid.[1] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Reactions should be equipped with a gas trap to neutralize evolving HCl gas.

Q5: How can I minimize the formation of di-chlorinated byproducts? A5: To favor mono-chlorination, the chlorinating agent should be the limiting reagent. A molar ratio of slightly less than 1:1 of the chlorinating agent to 2,6-dimethylpyrazine is recommended. Slow, controlled addition of the chlorinating agent at a low temperature can also significantly improve selectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield of 2,6-Dimethylpyrazine (Intermediate)

  • Q: My reaction yield for the intermediate 2,6-dimethylpyrazine is consistently low. What are the likely causes?

    • A: Low yields can result from several factors.

      • Incomplete Oxidation: The initial condensation reaction forms a dihydropyrazine intermediate that must be oxidized.[2] Ensure your oxidizing agent is active and present in a sufficient amount.

      • Suboptimal pH: The initial condensation reaction is pH-sensitive. Ensure the reaction medium is appropriately basic to facilitate the cyclization.

      • Losses During Workup: 2,6-dimethylpyrazine has some solubility in water.[3] During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[2][4]

Issue 2: Poor Selectivity and Multiple Products in Chlorination Step

  • Q: My final product is contaminated with significant amounts of starting material and di-chloro-3,5-dimethylpyrazine. How can this be fixed?

    • A: This is a common issue related to reaction control.

      • Stoichiometry Control: Carefully control the molar equivalents of your chlorinating agent. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) relative to the 2,6-dimethylpyrazine to minimize over-chlorination.

      • Temperature Management: Chlorination of pyrazine rings can be highly exothermic.[1] Running the reaction at a lower temperature (e.g., 0-10 °C) and adding the chlorinating agent dropwise allows for better control and improves selectivity for the mono-chlorinated product.[4]

Issue 3: Difficulty in Final Product Purification

  • Q: I am struggling to separate this compound from the unreacted starting material due to their similar properties. What purification techniques are most effective?

    • A: Separating these compounds can be challenging.

      • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective and scalable method for separation.[4]

      • Column Chromatography: For high-purity requirements at a lab scale, silica gel chromatography can be employed. A gradient elution using a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[5]

      • Recrystallization: If the crude product is a solid or can form a suitable salt, recrystallization from a carefully chosen solvent system can be a powerful technique for achieving high purity.[5]

Below is a logical workflow for troubleshooting common issues encountered during the synthesis.

G start Problem Encountered low_yield Low Overall Yield? start->low_yield purity_issue Product Purity Issues? start->purity_issue low_yield->purity_issue No check_step1 Analyze Step 1 Intermediate (2,6-Dimethylpyrazine) low_yield->check_step1 Yes check_step2 Analyze Final Product Mixture (Post-Chlorination) purity_issue->check_step2 Yes incomplete_oxidation Action: Increase Oxidant or Reaction Time in Step 1 check_step1->incomplete_oxidation Incomplete Conversion workup_loss Action: Optimize Extraction (pH, Solvent Volume) check_step1->workup_loss Conversion OK over_chlorination Problem: Di-chlorinated Impurity check_step2->over_chlorination unreacted_sm Problem: High Starting Material check_step2->unreacted_sm adjust_stoich Action: Reduce Molar Eq. of Chlorinating Agent over_chlorination->adjust_stoich optimize_purification Action: Use Fractional Distillation or Chromatography unreacted_sm->optimize_purification

A logical workflow for troubleshooting synthesis issues.

Experimental Protocols

The following protocols provide a general methodology. Researchers should perform their own optimization based on their specific equipment and scale.

Protocol 1: Synthesis of 2,6-Dimethylpyrazine

This procedure involves the condensation of 1,2-diaminopropane and diacetyl, followed by in-situ oxidation.

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1,2-diaminopropane and ethanol. Begin stirring and cool the solution to 10-15 °C using a circulating chiller.

  • Reagent Addition: Slowly add an equimolar amount of diacetyl (2,3-butanedione) dropwise to the solution, ensuring the temperature does not exceed 25 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A precipitate of the dihydropyrazine intermediate may form.[3]

  • Oxidation: Add a suitable oxidizing agent (e.g., manganese dioxide or bubbling a stream of air/oxygen through the solution in the presence of a catalyst) to the reaction mixture.[3] Heat the mixture to reflux and monitor the reaction progress by GC-MS until the dihydropyrazine intermediate is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Dilute the residue with water and adjust the pH to >10 with 5M NaOH. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-dimethylpyrazine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Protocol 2: Chlorination of 2,6-Dimethylpyrazine

This protocol uses sulfuryl chloride for selective mono-chlorination.[6]

  • Reaction Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet connected to a caustic scrubber, dissolve the purified 2,6-dimethylpyrazine in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) (0.95 molar equivalents) dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by GC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer twice with fresh dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by fractional vacuum distillation.

Data Presentation

The following tables provide representative data for a lab-scale synthesis.

Table 1: Example Reagent Quantities for Synthesis

StepReagentMolecular Weight ( g/mol )MolesQuantity
1 1,2-Diaminopropane74.121.074.1 g
Diacetyl86.091.086.1 g
Ethanol (Solvent)--500 mL
2 2,6-Dimethylpyrazine108.140.554.1 g
Sulfuryl Chloride134.970.47564.1 g
Dichloromethane (Solvent)--400 mL

Table 2: Typical Reaction Parameters and Yields

StepParameterValue
1: Synthesis Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield75-85%
2: Chlorination Reaction Temperature0-10 °C
Reaction Time3-5 hours
Typical Yield70-80%

Table 3: Comparison of Final Product Purification Methods

MethodPurity AchievedTypical RecoveryScalability Notes
Fractional Distillation 98-99.5%80-90%Excellent for large scales; requires equipment capable of holding a good vacuum.[5]
Silica Gel Chromatography >99.5%60-80%Good for high purity on small to medium scales; becomes costly and generates significant solvent waste on large scales.[5]
Recrystallization >99%70-90%Highly scalable and cost-effective if a suitable solvent system is found; may not be feasible if the product is a low-melting solid or oil.[5]

Synthesis Workflow Visualization

The diagram below outlines the general two-step synthetic pathway from starting materials to the final chlorinated product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination start1 1,2-Diaminopropane reaction1 Condensation & Oxidation start1->reaction1 start2 Diacetyl start2->reaction1 intermediate 2,6-Dimethylpyrazine reaction1->intermediate reaction2 Electrophilic Chlorination intermediate->reaction2 chlorinating_agent Sulfuryl Chloride chlorinating_agent->reaction2 product This compound reaction2->product

Overall workflow for the synthesis of this compound.

References

Resolving peak tailing of pyrazines in silica gel chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of pyrazines on silica gel, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazine peaks tailing in silica gel chromatography?

Peak tailing for pyrazines, which are basic compounds, is primarily caused by strong secondary interactions between the basic nitrogen atoms in the pyrazine ring and acidic silanol groups (-SiOH) on the surface of the silica gel stationary phase.[1][2][3] This interaction is a different retention mechanism from the intended normal-phase partitioning, leading to a portion of the analyte being retained longer and resulting in an asymmetrical peak with a "tail".[2] The presence of metal impurities in the silica can increase the acidity of these silanol groups, worsening the effect.[4][5]

Q2: What is the simplest first step to try and fix peak tailing for pyrazines?

The most straightforward initial step is to modify the mobile phase by adding a small quantity of a competing base, such as triethylamine (TEA) or ammonia.[5][6][7] This additive will preferentially interact with the active silanol sites on the silica, effectively masking them and preventing them from interacting with your pyrazine analytes.[6][8] This often leads to a significant improvement in peak shape.

Q3: How do I know if I am overloading the column, and could that be the cause?

Column overload can certainly cause peak tailing.[9][10] This happens when the amount of sample injected saturates the stationary phase. A simple way to check for this is to prepare and inject a more diluted sample (e.g., a 1:10 dilution) under the same conditions.[11][12] If the peak shape improves and tailing is reduced, you were likely overloading the column.[13][14] The solution is to reduce the sample concentration or the injection volume.[2]

Q4: My peak shapes are still poor after adding a modifier. What should I check about my column or instrument?

If mobile phase modification doesn't solve the issue, consider these possibilities:

  • Column Quality : You may be using an older "Type A" silica column, which has a higher concentration of acidic silanols and metal impurities.[5][8] Switching to a modern, high-purity "Type B" silica column or a column specifically designated as "base-deactivated" or "end-capped" can dramatically improve peak shape for basic compounds.[2][4][15] End-capping chemically treats the surface to reduce active silanol groups.[16]

  • Physical Issues : If all peaks in your chromatogram are tailing, it likely points to a physical problem rather than a chemical one.[17] Check for a void or depression at the top of the column bed, a partially blocked inlet frit, or extra-column volume from using tubing with an unnecessarily large internal diameter or from poorly made connections between the column and detector.[2][9]

  • Sample Solvent : If your sample is dissolved in a solvent that is much stronger (more polar in normal phase) than your mobile phase, it can cause peak distortion.[9][18] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, consider using the "dry loading" technique.[19][20]

Q5: Are there alternative stationary phases I can use if silica gel continues to be a problem?

Yes, if silica gel proves too problematic for your specific pyrazine separation, you can consider alternative stationary phases that are less acidic.

Troubleshooting Guides

The Chemistry of Pyrazine Peak Tailing

The diagram below illustrates the fundamental chemical interaction responsible for the peak tailing of basic pyrazines on a standard silica gel surface and how a basic modifier like triethylamine (TEA) mitigates the issue.

cluster_0 Scenario 1: Unmodified Silica Gel cluster_1 Scenario 2: Silica Gel with Basic Modifier Silica1 Silica Surface Silanol Acidic Silanol Group (-Si-OH) Pyrazine Basic Pyrazine Pyrazine->Silanol Strong Secondary Interaction Tailing Peak Tailing Pyrazine->Tailing Leads to Silica2 Silica Surface Silanol_Blocked Blocked Silanol Group TEA Triethylamine (TEA) TEA->Silanol_Blocked Preferentially Binds (Masks Site) Pyrazine2 Basic Pyrazine Pyrazine2->Silanol_Blocked Interaction Prevented GoodPeak Symmetrical Peak Pyrazine2->GoodPeak Leads to

Caption: Mechanism of peak tailing and mitigation by a basic modifier. (Max Width: 760px)
Systematic Troubleshooting Workflow

When encountering peak tailing, a systematic approach can help you efficiently identify and solve the root cause. Follow the logical steps outlined in the workflow diagram below.

G start Peak Tailing Observed for Pyrazine Analyte q_all_peaks Do ALL peaks in the chromatogram tail? start->q_all_peaks check_physical Investigate Physical Issues: - Column void or blocked frit - Leaks in fittings - Extra-column dead volume q_all_peaks->check_physical  Yes q_overload Is column overload the cause? q_all_peaks->q_overload No, only basic analytes tail   test_overload Action: Inject a 1:10 diluted sample. q_overload->test_overload fix_overload Solution: Reduce sample concentration or injection volume. test_overload->fix_overload Peak shape improves q_mobile_phase Modify Mobile Phase test_overload->q_mobile_phase No improvement add_modifier Action: Add a competing base (e.g., 0.1-1.0% Triethylamine). q_mobile_phase->add_modifier fix_mobile_phase Problem Resolved. add_modifier->fix_mobile_phase Peak shape improves eval_column Evaluate Stationary Phase: - Use a high-purity, end-capped column - Switch to a base-deactivated column - Consider an alternative phase (e.g., Alumina) add_modifier->eval_column No improvement

Caption: Decision tree for troubleshooting pyrazine peak tailing. (Max Width: 760px)

Data Presentation

Table 1: Common Mobile Phase Additives to Mitigate Peak Tailing

Additive Typical Concentration Mechanism of Action Considerations
Triethylamine (TEA) 0.1 - 2.0% (v/v) or ~5 mM[6][7][8] Acts as a competing base, binding to active silanol sites. Can shorten column lifetime with prolonged use by promoting hydrolysis of the stationary phase.[6] May need to be removed from fractions post-purification.
Ammonia 0.1 - 2.0% (v/v) (e.g., in MeOH/DCM)[7] Similar to TEA, acts as a competing base to mask silanol groups. Highly volatile. Best used in well-ventilated areas.

| Salts (e.g., NaCl, KCl) | Small quantities | Conceals accessible residual hydroxyl groups on the silica surface.[21] | May not be as effective as basic modifiers. Ensure solubility in the mobile phase. |

Table 2: Alternative Stationary Phases for Pyrazine Chromatography

Stationary Phase Key Feature Best For...
End-capped/Base-Deactivated Silica Surface silanol groups are chemically passivated.[15][16] A first-choice alternative to standard silica for routine analysis of basic compounds like pyrazines.
Alumina Less acidic than silica gel. Available in neutral, basic, or acidic forms. Separating basic compounds that show excessive tailing or degradation on silica.[20]
Florisil® A magnesium silicate adsorbent. An alternative to silica for compounds that are sensitive to the acidic nature of silica gel.[20]
Polymer-based Columns Stationary phase is an organic polymer, containing no silanol groups.[4] Eliminating silanol interactions entirely when other methods fail.

| Hybrid Silica Columns | Particles are a hybrid of silica and organic polymer.[4][13] | Offering a different selectivity and often better pH stability and reduced silanol activity compared to traditional silica. |

Experimental Protocols

Protocol 1: Mobile Phase Modification with Triethylamine (TEA)

Objective: To improve the peak shape of pyrazines by adding a basic modifier to the mobile phase to suppress silanol interactions.

Materials:

  • HPLC-grade mobile phase solvents (e.g., hexane, ethyl acetate)

  • High-purity triethylamine (TEA)

  • Graduated cylinders and volumetric flasks

  • Micropipette

  • Filtration apparatus (if preparing a fresh mobile phase)

Procedure:

  • Prepare the Primary Mobile Phase: Prepare your desired mobile phase (e.g., 90:10 hexane/ethyl acetate) as you normally would. For best results, filter and degas the solvent mixture.

  • Calculate TEA Volume: Determine the final volume of the mobile phase you have prepared. Calculate the volume of TEA needed to achieve the desired final concentration. A common starting point is 0.1% to 0.5% (v/v).

    • Example: To make a 0.1% TEA solution in 1000 mL of mobile phase, you will add 1 mL of TEA.

  • Add TEA: Using a micropipette or a small graduated cylinder, accurately measure the calculated volume of TEA. Add the TEA to the bulk mobile phase.

  • Mix Thoroughly: Securely cap the mobile phase reservoir and mix the contents thoroughly by inverting the bottle 10-15 times to ensure the TEA is homogeneously distributed.

  • Equilibrate the System: Before injecting your sample, flush the column with the new TEA-modified mobile phase for at least 10-15 column volumes. This ensures the stationary phase is fully equilibrated with the modifier.

  • Analyze Sample: Inject your pyrazine sample and analyze the chromatogram. Compare the peak asymmetry to the analysis performed without TEA.

  • Optimize (If Necessary): If tailing is still present, you can incrementally increase the concentration of TEA (e.g., to 0.2%, 0.5%, up to 2.0%) until an acceptable peak shape is achieved.[7]

Protocol 2: Dry Loading a Sample

Objective: To load a sample onto a silica gel column without using a strong solvent that could otherwise cause band broadening and peak distortion.[19]

Materials:

  • Crude sample containing pyrazines

  • Silica gel (the same type used for the column)

  • A solvent that fully dissolves the sample (e.g., dichloromethane or methanol)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude sample in a minimal amount of a suitable volatile solvent.

  • Add Silica Gel: Add a portion of dry silica gel to the flask. A general rule of thumb is to add 5-10 times the mass of your crude sample.

  • Mix to Create Slurry: Gently swirl the flask to ensure the silica is fully suspended in the sample solution and all particles are wetted.

  • Evaporate the Solvent: Gently remove the solvent using a rotary evaporator. Continue until the silica becomes a dry, free-flowing powder that is coated with your sample. If the result is oily or clumpy, add more silica and repeat the evaporation.[19]

  • Pack the Column: Prepare your main chromatography column as usual, with the packed silica and a layer of sand on top.

  • Load the Sample Silica: Carefully pour the dry, sample-coated silica onto the sand layer at the top of your packed column, taking care not to disturb the column bed.

  • Add a Protective Layer: Gently add another thin layer of sand on top of the sample-coated silica. This will prevent the surface from being disturbed when you add the mobile phase.

  • Begin Elution: Carefully add the mobile phase and begin your chromatographic separation as planned.

References

Preventing "oiling out" during recrystallization of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing "oiling out" during the recrystallization of pyrazine derivatives. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure the successful purification of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil") rather than as solid crystals upon cooling.[1] This oil is a supersaturated solution of the compound that is immiscible with the solvent. This can hinder purification as impurities often preferentially dissolve in the oil, leading to an impure final product when it eventually solidifies.[2]

Q2: What are the primary causes of oiling out in pyrazine derivative recrystallization?

A2: Oiling out is primarily caused by high levels of supersaturation being generated too quickly for the molecules to organize into a crystal lattice.[1] Key contributing factors for pyrazine derivatives include:

  • Rapid Cooling: Drastic temperature drops ("shock cooling") can cause the solution to become highly supersaturated, favoring the formation of an oil over crystals.[3]

  • Inappropriate Solvent Choice: Using a solvent in which the pyrazine derivative is excessively soluble, or conversely, very poorly soluble, can lead to oiling out. The ideal solvent should exhibit a significant difference in solubility at high and low temperatures.[3]

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation point for oiling out.

  • Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts like imidazoles, can disrupt the crystal lattice formation and promote oiling out.[3] The purity of starting materials is crucial for successful crystallization.[3]

  • Low Melting Point of the Solute: If the melting point of the pyrazine derivative is lower than the boiling point of the recrystallization solvent, it may melt in the hot solution and separate as an oil upon cooling.[2][4]

Q3: How does the structure of a pyrazine derivative influence its tendency to oil out?

A3: The structural features of a pyrazine derivative can influence its solubility and melting point, thereby affecting its propensity to oil out. For instance, pyrazine itself is a polar molecule due to the nitrogen atoms and can form hydrogen bonds, influencing its solubility in polar solvents like water and alcohols.[5] The presence of various substituents on the pyrazine ring will alter its polarity, melting point, and intermolecular interactions, thus changing its crystallization behavior in different solvents.

Q4: Can "oiling out" be beneficial in any scenario?

A4: While generally considered a nuisance in purification, in some specific applications, controlled "oiling out" can be used as a pre-concentration step. However, for the purpose of obtaining high-purity crystalline material, it is a phenomenon that should be avoided.

Troubleshooting Guide: Preventing "Oiling Out"

This guide provides a systematic approach to troubleshooting and preventing oiling out during the recrystallization of pyrazine derivatives.

Issue: The solution becomes cloudy and forms oily droplets upon cooling.

Root Cause Analysis and Solutions:

  • Supersaturation is too high or generated too quickly.

    • Solution: Reduce the cooling rate. Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This provides more time for molecules to orient themselves into a crystal lattice.[3]

    • Solution: Decrease the initial concentration of the pyrazine derivative. Start with a more dilute solution by adding a small amount of additional hot solvent.[2]

  • The chosen solvent is not optimal.

    • Solution: Conduct a solvent screen to identify a more suitable solvent or solvent system. The ideal solvent will dissolve the pyrazine derivative completely at an elevated temperature but poorly at room temperature.[3] For pyrazine derivatives, common single solvents include ethanol, methanol, and ethyl acetate.

    • Solution: Employ a mixed-solvent system. For example, dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Common mixed-solvent pairs for pyrazines include ethanol/water, ethanol/hexane, and ethyl acetate/hexane.

  • Impurities are inhibiting crystallization.

    • Solution: Ensure the purity of the starting materials for the synthesis of the pyrazine derivative.[3]

    • Solution: If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[2]

    • Solution: For persistent issues, consider a preliminary purification step before recrystallization, such as column chromatography, to remove impurities like imidazoles.[3]

  • Spontaneous nucleation is not occurring.

    • Solution: Induce crystallization by seeding. Add a few small, pure crystals of the desired pyrazine derivative to the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.[1]

    • Solution: Scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2]

Troubleshooting Flowchart

G Troubleshooting Oiling Out start Oiling Out Observed check_cooling Is the cooling rate too fast? start->check_cooling slow_cooling Action: Cool slowly to room temperature before using an ice bath. check_cooling->slow_cooling Yes check_concentration Is the solution too concentrated? check_cooling->check_concentration No end_success Crystals Formed Successfully slow_cooling->end_success add_solvent Action: Reheat and add more solvent. check_concentration->add_solvent Yes check_solvent Is the solvent choice optimal? check_concentration->check_solvent No add_solvent->end_success solvent_screen Action: Perform a solvent screen or use a mixed-solvent system. check_solvent->solvent_screen Yes check_impurities Are impurities present? check_solvent->check_impurities No solvent_screen->end_success pre_purify Action: Use charcoal or perform column chromatography before recrystallization. check_impurities->pre_purify Yes check_nucleation Is there a lack of nucleation sites? check_impurities->check_nucleation No pre_purify->end_success seed_scratch Action: Add seed crystals or scratch the flask. check_nucleation->seed_scratch Yes seed_scratch->end_success

Caption: A decision-making workflow for troubleshooting "oiling out".

Experimental Protocols

Protocol 1: General Recrystallization of a Solid Pyrazine Derivative
  • Solvent Selection: Place a small amount of the crude pyrazine derivative in a test tube and add a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude pyrazine derivative and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent portion-wise until a clear, saturated solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization Completion: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization of 2,5-Diphenylpyrazine
  • Dissolution: Dissolve the crude 2,5-diphenylpyrazine in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Once crystal formation begins, place the flask in an ice-water bath to maximize the yield.

  • Isolation: Collect the pure crystals by filtration and wash with a small amount of cold ethanol.

Protocol 3: Seeding to Prevent Oiling Out
  • Prepare a Saturated Solution: Prepare a saturated solution of the crude pyrazine derivative in a suitable solvent at an elevated temperature.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but has not yet started to oil out or spontaneously crystallize. This is the metastable zone.

  • Add Seed Crystals: Introduce a small amount (typically 1-5% by weight) of pure seed crystals of the pyrazine derivative.

  • Controlled Cooling: Continue to cool the solution slowly to the final desired temperature to allow for controlled crystal growth on the seed crystals.

  • Isolation: Isolate the crystals as described in the general protocol.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Pyrazine Derivatives

Pyrazine Derivative ExampleSingle SolventsMixed-Solvent Systems
2,5-DimethylpyrazineEthanol, MethanolEthanol/Water, Ethanol/Hexane, Ethyl Acetate/Hexane
2-Hydroxy-5-methylpyrazineEthyl Acetate-
2,5-DiphenylpyrazineEthanol-
TetramethylpyrazineMethanol, Acetonitrile-
2-Amino-5-bromopyrazineBenzene-

Table 2: Key Parameters to Control to Prevent Oiling Out

ParameterRecommended ActionRationale
Cooling Rate Slow, gradual coolingAllows time for molecules to arrange into a crystal lattice.[3]
Concentration Use the minimum amount of hot solventAvoids excessive supersaturation.[3]
Solvent Choice Select a solvent with a steep solubility curveMaximizes yield while preventing oiling out.
Purity Use pure starting materials; pre-purify if necessaryImpurities can disrupt crystal growth.[3]
Agitation Gentle stirring during dissolutionEnsures a homogeneous solution.
Seeding Introduce seed crystals in the metastable zoneProvides a template for controlled crystal growth.[1]

Visualized Workflows

G General Recrystallization Workflow start Crude Pyrazine Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_wash Vacuum Filtration and Washing ice_bath->filter_wash dry Dry Crystals filter_wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A generalized workflow for the recrystallization of pyrazine derivatives.

G Seeding Strategy to Prevent Oiling Out start Saturated Hot Solution cool_meta Cool to Metastable Zone start->cool_meta add_seeds Add Seed Crystals (1-5% w/w) cool_meta->add_seeds controlled_cool Controlled Slow Cooling add_seeds->controlled_cool crystal_growth Crystal Growth on Seeds controlled_cool->crystal_growth end_product Isolate Pure Crystals crystal_growth->end_product

Caption: A workflow illustrating the use of seeding to prevent oiling out.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Chloro-3,5-dimethylpyrazine is critical for various applications, including its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The validation of analytical methods ensures the reliability and consistency of data. This guide provides a comparative overview of the common analytical techniques for the quantification of this compound, complete with supporting experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most prevalent techniques for the analysis of pyrazine derivatives.[1] Below is a summary of typical performance data for these methods, extrapolated from the analysis of similar compounds due to the limited availability of specific validation data for this compound.

Table 1: Comparison of GC-MS and HPLC for the Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV or mass-based detection.
Limit of Detection (LOD) 1-5 µg/L[2]0.1-0.5 µg/mL[3]
Limit of Quantification (LOQ) 4-15 µg/L[2][3]0.5-1.5 µg/mL[3]
Linearity (R²) > 0.99[3]> 0.99[3]
Accuracy (% Recovery) 90 - 110%[3]95 - 105%[3]
Precision (%RSD) < 15%[3]< 5%[3]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related pyrazine compounds and can be adapted and validated for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the analysis of volatile compounds like this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard (e.g., a deuterated analog).

  • Add 5 mL of deionized water and 1.5 g of NaCl to aid the release of volatile compounds.

  • Seal the vial and equilibrate at 60°C for 15 minutes with agitation.

  • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis (m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is well-suited for the analysis of this compound in liquid samples or extracts.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the linear range of the method.

  • For solid samples, perform a solvent extraction followed by filtration.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan) or MS detection.

  • Injection Volume: 10 µL.

Method Validation Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for analytical method validation and a conceptual representation of accuracy and precision.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision specificity Specificity prepare_standards->specificity lod_loq LOD & LOQ prepare_standards->lod_loq robustness Robustness prepare_standards->robustness data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

A typical workflow for the validation of an analytical method.

Conceptual Representation of Accuracy and Precision cluster_high_accuracy_high_precision High Accuracy, High Precision cluster_low_accuracy_high_precision Low Accuracy, High Precision cluster_high_accuracy_low_precision High Accuracy, Low Precision cluster_low_accuracy_low_precision Low Accuracy, Low Precision center1 p1_1 p1_1 p1_2 p1_2 p1_3 p1_3 p1_4 p1_4 p1_5 p1_5 center2 p2_1 p2_1 p2_2 p2_2 p2_3 p2_3 p2_4 p2_4 p2_5 p2_5 center3 p3_1 p3_1 p3_2 p3_2 p3_3 p3_3 p3_4 p3_4 p3_5 p3_5 center4 p4_1 p4_1 p4_2 p4_2 p4_3 p4_3 p4_4 p4_4 p4_5 p4_5

Accuracy vs. Precision in analytical measurements.

References

Comparative Analysis of Reaction Products from 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural outcomes of amination and Suzuki-Miyaura coupling reactions with 2-Chloro-3,5-dimethylpyrazine, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the reaction products obtained from two key synthetic transformations of this compound: nucleophilic aromatic substitution (SNAr) with amines and palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids. Understanding the structure of the resulting products is crucial for the development of novel compounds in medicinal chemistry and materials science. This document outlines detailed experimental methodologies, presents quantitative data in a clear, tabular format, and visualizes the reaction pathways and workflows using Graphviz diagrams.

Reaction Pathways and Product Structures

The reaction of this compound can proceed via two primary pathways, leading to the formation of either C-N or C-C bonds at the C2 position of the pyrazine ring.

  • Amination (SNAr Reaction): The reaction with amines proceeds through a nucleophilic aromatic substitution mechanism, where the amine acts as a nucleophile, displacing the chloride to form 2-amino-3,5-dimethylpyrazine derivatives. This reaction can be performed under various conditions, including traditional heating, microwave assistance, or through metal catalysis (e.g., Buchwald-Hartwig amination).

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the pyrazine ring and an aryl group from a boronic acid. This method is highly versatile for creating biaryl structures.

The general reaction schemes are illustrated below:

Reaction_Pathways reactant This compound product_snar 2-Amino-3,5-dimethylpyrazine (C-N Bond Formation) reactant->product_snar SNAr Reaction product_suzuki 2-Aryl-3,5-dimethylpyrazine (C-C Bond Formation) reactant->product_suzuki Suzuki-Miyaura Coupling amine Amine (R-NH2) boronic_acid Arylboronic Acid (Ar-B(OH)2)

Figure 1: General reaction pathways for this compound.

Data Presentation: Comparison of Reaction Products

The following tables summarize the quantitative data for the synthesis of representative amination and Suzuki-Miyaura coupling products from this compound.

Table 1: Amination of this compound

Product NameReagentMethodReaction TimeTemperature (°C)Yield (%)Reference
2-Amino-3,5-dimethylpyrazineAmmoniaAutoclave (in Ethanol)3 h17557[1]
2-Anilino-3,5-dimethylpyrazineAnilineMicrowave (Neat)30-180 s120-160Good to Excellent[2]
2-(Piperidin-1-yl)-3,5-dimethylpyrazinePiperidineBuchwald-Hartwig12-24 h80-110Varies[3][4]

Table 2: Suzuki-Miyaura Coupling of this compound

Product NameReagentCatalystBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
2-Phenyl-3,5-dimethylpyrazinePhenylboronic acidPd(II) ONO Pincer Complex (0.01 mol%)K₂CO₃H₂O/Toluene1-2 h100High
2-(4-Methoxyphenyl)-3,5-dimethylpyrazine4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O12 h100VariesGeneral Protocol

Experimental Protocols

General Protocol for Microwave-Assisted Amination

This protocol is adapted from methodologies for the amination of chloro-azoles.[2]

Microwave_Amination_Workflow start Start step1 Combine this compound and amine in a microwave vial start->step1 step2 Seal the vial and place in microwave reactor step1->step2 step3 Irradiate at 120-160 °C for 30-180 s step2->step3 step4 Cool to room temperature step3->step4 step5 Purify the product (e.g., chromatography) step4->step5 end End step5->end

Figure 2: Workflow for Microwave-Assisted Amination.

Procedure:

  • In a microwave reaction vial, combine this compound (1 mmol) and the desired amine (1.2 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 30-180 seconds).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can be purified by an appropriate method, such as column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is based on the efficient coupling of 2-chloropyrazine with arylboronic acids.

Suzuki_Coupling_Workflow start Start step1 Combine this compound, arylboronic acid, Pd catalyst, and base start->step1 step2 Add solvent (e.g., H₂O/Toluene) step1->step2 step3 Heat the mixture at 100 °C with stirring for 1-2 h step2->step3 step4 Cool to room temperature step3->step4 step5 Extract with an organic solvent step4->step5 step6 Purify the product (e.g., chromatography) step5->step6 end End step6->end

References

Navigating Reactivity: A Comparative Analysis of 2-Chloro-3,5-dimethylpyrazine and Other Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Chloropyrazines, a class of halogenated heterocycles, are versatile intermediates in the construction of a wide array of functionalized molecules. Their reactivity, however, is highly dependent on the substitution pattern of the pyrazine ring. This guide provides a comparative analysis of the reactivity of 2-Chloro-3,5-dimethylpyrazine against other common chloropyrazines, supported by established principles of organic chemistry and illustrative experimental data.

The electron-deficient nature of the pyrazine ring renders it susceptible to nucleophilic aromatic substitution (SNAr), a key transformation in the functionalization of these heterocycles. The reactivity of chloropyrazines is further modulated by the electronic effects of substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the carbon bearing the chlorine atom, thereby accelerating nucleophilic attack. Conversely, electron-donating groups can either decrease reactivity or influence the regioselectivity of the substitution.

The Influence of Methyl Groups on Reactivity

This compound possesses two electron-donating methyl groups on the pyrazine ring. These substituents are expected to decrease the overall reactivity of the molecule towards nucleophilic aromatic substitution compared to the unsubstituted 2-chloropyrazine. This is due to the electron-donating nature of the methyl groups, which partially mitigates the electron deficiency of the pyrazine ring, making the carbon atom attached to the chlorine less electrophilic.

In contrast, the introduction of additional chlorine atoms, as in 2,5-dichloropyrazine, is expected to significantly increase the reactivity towards SNAr due to the strong electron-withdrawing inductive effect of the second chlorine atom.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Chloropyrazine DerivativeSubstituentsExpected Relative ReactivityRepresentative Yield (%)
2,5-Dichloropyrazine5-ChloroHighest95
2-ChloropyrazineNoneHigh85
This compound 3,5-Dimethyl Moderate 70
2-Chloro-3-methylpyrazine3-MethylModerate-Low65

Note: The yields presented are illustrative and are intended to reflect the relative reactivity based on electronic effects. Actual yields may vary depending on specific reaction conditions.

The pyrazine ring's electron-deficient character facilitates nucleophilic attack. The presence of a second chlorine atom in 2,5-dichloropyrazine significantly enhances the ring's electrophilicity, leading to the highest reactivity. The unsubstituted 2-chloropyrazine serves as a baseline for a reactive substrate. The addition of two electron-donating methyl groups in this compound reduces the electrophilicity of the reaction center, resulting in a moderate reactivity. A single methyl group in 2-chloro-3-methylpyrazine also reduces reactivity compared to the unsubstituted analog.

Experimental Protocol: Comparative SNAr of Chloropyrazines with Morpholine

This protocol describes a method for comparing the reactivity of various chloropyrazines in a nucleophilic aromatic substitution reaction with morpholine.

Materials:

  • 2-Chloropyrazine

  • 2,5-Dichloropyrazine

  • This compound

  • 2-Chloro-3-methylpyrazine

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In separate, dry, round-bottom flasks equipped with a magnetic stir bar and a reflux condenser, add the respective chloropyrazine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • To each flask, add 5 mL of anhydrous DMF.

  • Heat the reaction mixtures to 80°C and stir for 4 hours.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixtures to room temperature.

  • Pour each reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate the corresponding morpholinylpyrazine derivative.

  • Determine the yield of the purified product for each reaction.

sn_ar_workflow reagents Chloropyrazine + Morpholine + K2CO3 in DMF reaction Reaction at 80°C, 4h reagents->reaction Heating workup Aqueous Workup & Extraction reaction->workup Quenching purification Column Chromatography workup->purification Crude Product product Purified Morpholinylpyrazine purification->product Isolation

Experimental workflow for the comparative SNAr reaction.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Chloropyrazines are also important substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity in these transformations is influenced by the ease of the oxidative addition of the C-Cl bond to the palladium(0) catalyst. Similar to SNAr reactions, the electronic properties of the substituents on the pyrazine ring play a crucial role.

Electron-donating groups, such as the methyl groups in this compound, can increase the electron density at the carbon-chlorine bond, making the oxidative addition step more challenging compared to unsubstituted 2-chloropyrazine. However, the specific ligand and reaction conditions employed in the cross-coupling reaction can have a significant impact on the outcome and may override subtle electronic differences between substrates.

suzuki_coupling cluster_catalyst Pd(0) Catalyst cluster_substrates Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition chloropyrazine R-Pyrazine-Cl chloropyrazine->oxidative_addition boronic_acid Ar-B(OR)2 transmetalation Transmetalation boronic_acid->transmetalation oxidative_addition->transmetalation Pd(II) Intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination Diaryl-Pd(II) Intermediate reductive_elimination->pd0 Regeneration product R-Pyrazine-Ar reductive_elimination->product

Generalized catalytic cycle for the Suzuki-Miyaura coupling of chloropyrazines.

Conclusion

The reactivity of this compound is a nuanced interplay of the inherent electron deficiency of the pyrazine core and the electronic effects of its methyl substituents. Compared to unsubstituted 2-chloropyrazine, it exhibits a moderately lower reactivity in nucleophilic aromatic substitution reactions due to the electron-donating nature of the two methyl groups. Its reactivity is significantly lower than that of di- and trichloropyrazines. In the context of palladium-catalyzed cross-coupling reactions, while the same electronic principles apply to the oxidative addition step, the choice of catalyst system and reaction conditions are critical determinants of the reaction's success. This guide provides a foundational understanding to aid researchers in the strategic selection of chloropyrazine building blocks for their synthetic endeavors.

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount tools for forging carbon-carbon bonds, essential in the synthesis of pharmaceuticals and advanced materials.[1] For drug development professionals and researchers working with nitrogen-rich heterocycles like 2-Chloro-3,5-dimethylpyrazine, selecting the optimal coupling strategy is critical for achieving high yields and purity.

This guide provides an objective, data-driven comparison of the Suzuki and Stille reactions for this specific application. While direct, side-by-side comparative studies on this compound are limited, this analysis draws upon extensive data from analogous chloro-azaheterocyclic systems to offer a comprehensive overview of expected performance, reaction conditions, and key considerations for each methodology.

At a Glance: Key Differences

The choice between Suzuki and Stille coupling hinges on several fundamental differences in their reagents and reaction mechanisms. The Suzuki coupling is often a primary choice due to the low toxicity of its boron reagents and the straightforward removal of byproducts.[1] Conversely, the Stille coupling, despite concerns over the high toxicity of organotin compounds, offers excellent functional group tolerance and is often more robust for substrates where the corresponding boronic acid may be unstable or sensitive.[1][2]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][3]
Reagent Stability Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][3][4]
Functional Group Tolerance Good, but can be sensitive to strong bases.[5]Excellent; tolerates a wide range of functional groups.[1][4]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6][7]Often proceeds under neutral or mildly basic conditions.[1][4]
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1][4]

Performance Comparison: A Data-Driven Overview

The following table summarizes representative quantitative yield data for the coupling of various chloro-azaheterocycles, serving as a model for the expected reactivity of this compound. The data indicates that while both methods are effective, the Stille coupling can provide superior yields, particularly with substrates containing coordinating heteroatoms or sterically demanding groups.[2]

ElectrophileCoupling PartnerReactionCatalyst SystemYield (%)Reference
2-ChloropyrazinePhenylboronic AcidSuzuki[Pd(L)(PPh₃)] typeGood to Excellent[8]
Diazocine Bromide4-BromoanisoleSuzukiPd₂(dba)₃ / SPhos95%[2]
Diazocine Bromide4-BromoanisoleStillePd(PPh₃)₄90%[2]
Diazocine Bromide1-Bromo-2-isopropylbenzeneSuzukiPd₂(dba)₃ / SPhos60%[2]
Diazocine Bromide1-Bromo-2-isopropylbenzeneStillePd(PPh₃)₄86%[2]
Diazocine BromideThiophene boronic acidSuzukiPd₂(dba)₃ / SPhos57-66%[2]
Diazocine BromideThiophene stannaneStillePd(PPh₃)₄90-94%[2]
5-Bromo-thiophene-carboxamide3-Chlorophenylboronic acidSuzukiPd(PPh₃)₄72%[9]

Catalytic Cycles: A Mechanistic View

The catalytic cycles for both Suzuki and Stille couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The key difference lies in the transmetalation step, dictated by the nature of the organometallic reagent (boron vs. tin).

G cluster_0 Suzuki Coupling cluster_1 Stille Coupling S_Pd0 Pd(0)L_n S_OA R¹-Pd(II)L_n-X S_Pd0->S_OA Oxidative Addition (R¹-X) S_TM_pre [R¹-Pd(II)L_n-OR] S_OA->S_TM_pre Base (e.g., K₂CO₃) S_TM_post R¹-Pd(II)L_n-R² S_TM_pre->S_TM_post Transmetalation (R²-B(OR)₂) S_TM_post->S_Pd0 Reductive Elimination S_RE R¹-R² S_TM_post->S_RE St_Pd0 Pd(0)L_n St_OA R¹-Pd(II)L_n-X St_Pd0->St_OA Oxidative Addition (R¹-X) St_TM R¹-Pd(II)L_n-R² St_OA->St_TM Transmetalation (R²-SnR₃) St_TM->St_Pd0 Reductive Elimination St_RE R¹-R² St_TM->St_RE G cluster_suzuki Decision Workflow: Suzuki vs. Stille start Substrate: This compound suzuki_first Attempt Suzuki Coupling First? start->suzuki_first stille_option Consider Stille Coupling suzuki_first->stille_option No (e.g., known sensitivity) suzuki_pros Pros: - Low toxicity - Easy byproduct removal - Wide reagent availability suzuki_first->suzuki_pros Yes stille_pros Pros: - Excellent functional group tolerance - Stable reagents - Robust for hindered substrates stille_option->stille_pros low_yield Low Yield or Decomposition? suzuki_pros->low_yield stille_cons Cons: - High toxicity of Sn reagents - Difficult byproduct removal stille_pros->stille_cons low_yield->stille_option Yes

References

Cross-validation of HPLC and GC-MS results for pyrazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and GC-MS for Pyrazine Analysis: Cross-Validation and Method Selection

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of aromatic heterocyclic compounds significant to the flavor, fragrance, and pharmaceutical industries—is of paramount importance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, offering detailed experimental protocols, quantitative performance data, and a framework for cross-validation to ensure data integrity.

Introduction to Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is widely considered the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.[1][2] Its high separation efficiency and the definitive identification provided by mass spectrometry make it exceptionally sensitive and selective.[1][3] High-Performance Liquid Chromatography (HPLC), conversely, is a versatile technique adept at analyzing non-volatile or thermally unstable compounds.[4][5] While less conventional for highly volatile pyrazines, HPLC can be a viable alternative, particularly when coupled with sensitive detectors or for specific applications where GC-MS is not suitable.[4][6]

Cross-validation of results from these two orthogonal techniques is a powerful strategy to confirm analytical findings, validate a new method against an established one, or ensure consistency across different laboratories and sample matrices. This process involves analyzing the same sample set by both methods and statistically comparing the quantitative results to demonstrate accuracy and reliability.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for both GC-MS and HPLC for the determination of pyrazines.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of pyrazines typically involves a sample preparation step to extract and concentrate the volatile analytes, followed by chromatographic separation and mass spectrometric detection.[7] Headspace Solid-Phase Microextraction (HS-SPME) is a common, solvent-free sample preparation technique.[2][8]

1. Sample Preparation (HS-SPME):

  • Sample Weighing: Accurately weigh 1.0–5.0 g of the homogenized solid sample or pipette an equivalent liquid volume into a 20 mL headspace vial.[1][2] For solid samples, adding sodium chloride (e.g., 1.0 g) can improve the extraction efficiency of pyrazines.[2]

  • Internal Standard Spiking: Spike the sample with a known amount of a deuterated internal standard (e.g., 2,6-Dimethylpyrazine-d6) to correct for matrix effects and variability.[2]

  • Incubation & Extraction: Place the vial in a heated agitator. Pre-incubate the sample at 80°C for 20 minutes to release volatile compounds into the headspace.[9] Then, expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 50 minutes) at a specific temperature (e.g., 50°C) to extract the analytes.[2][9][10]

  • Desorption: Retract the fiber and immediately insert it into the hot GC injector (e.g., 250-270°C) for thermal desorption, typically for 5 minutes in splitless mode.[1][2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.[1]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or ZB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[2][3][10]

  • Carrier Gas: Helium at a constant flow of 1.0–1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.[10][11]

    • Ramp: Increase to 240°C at 3–5°C/min.[1][11]

  • Mass Spectrometer: Agilent 5975 or equivalent single quadrupole or ion trap MS.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Temperatures: Ion source at 230°C and quadrupole at 150°C.[1]

  • Scan Range: 50–550 amu.[10]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC methods for pyrazines often use reverse-phase chromatography coupled with UV or fluorescence detection. For enhanced sensitivity, tandem mass spectrometry (UPLC-MS/MS) can be employed.[12][13]

1. Sample Preparation:

  • Liquid Samples (e.g., Baijiu, Beer): Samples may be directly injected or require simple dilution with the mobile phase.[3][13]

  • Solid/Complex Matrices: A liquid-solid or liquid-liquid extraction is necessary. This can involve extracting the sample with a solvent like methylene chloride or a mixture of hexane and ethyl acetate, followed by filtration and dilution.[14][15][16]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UPLC system with a suitable detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) or a C6-Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm) can be effective.[3][6]

  • Mobile Phase: Gradient elution is common. For example, a gradient of acetonitrile (Mobile Phase B) and 0.1% aqueous phosphoric or formic acid (Mobile Phase A).[6][12]

    • Example Gradient: Start with 3% B, increase to 12% over 25 minutes, then ramp up to 70% B before re-equilibrating.[12]

  • Flow Rate: Typically 1.0 mL/min for standard HPLC.[3][6]

  • Detection:

    • UV Detection: Suitable for some pyrazines, with detection wavelengths typically around 225 nm or 280 nm.[3][17]

    • Fluorescence Detection (FLD): Offers higher sensitivity for fluorescent pyrazines, with excitation/emission wavelengths like 280/348 nm.[6]

    • Mass Spectrometry (MS/MS): Provides the highest sensitivity and selectivity, using multiple reaction monitoring (MRM) for quantification.[12][13]

Quantitative Data Comparison

The choice of analytical method often depends on the required sensitivity and the concentration of pyrazines in the sample. GC-MS generally offers lower detection limits than HPLC with UV detection. The following tables summarize typical quantitative performance data for several pyrazines using both techniques, compiled from various studies.

Table 1: Representative Performance Data for GC-MS Analysis of Pyrazines

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)MatrixReference
2-Methylpyrazine1030Edible Oil[2]
2,5-Dimethylpyrazine825Edible Oil[2]
2,6-Dimethylpyrazine1235Edible Oil[2]
2-Ethylpyrazine620Edible Oil[2]
General Range2-60 ng/g (LODs)6-180 ng/g (LOQs)Edible Oil[9]

Note: Data is representative and derived from HS-SPME-GC-MS methods. Performance can vary based on matrix and specific method optimization.

Table 2: Representative Performance Data for HPLC/UPLC Analysis of Pyrazines

MethodLimit of Detection (LOD)Linearity (R²)Recovery (%)Reference
HPLC-FLD (in Baijiu)0.05-0.24 µg/mL (50-240 ng/mL)0.991-0.99886.7-99.0[6]
UPLC-MS/MS (in Baijiu)Not specified, but high sensitivity≥ 0.9984.4-103.9[12][13]

Note: HPLC-based methods often have higher detection limits unless coupled with highly sensitive detectors like MS/MS. 1 µg/mL is equivalent to 1000 ng/mL or approximately 1000 ng/g assuming a density of 1 g/mL.

Visualization of Analytical Workflows

To clarify the procedural differences, the following diagrams illustrate the typical workflows for pyrazine analysis by GC-MS and HPLC, as well as the logical flow for cross-validating the results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Homogenized Sample (1-5g) Spike Spike with Internal Standard Sample->Spike Incubate Incubate & Extract (HS-SPME) Spike->Incubate Desorb Thermal Desorption Incubate->Desorb GC Gas Chromatography (Separation) Desorb->GC MS Mass Spectrometry (Detection & ID) GC->MS Acquire Data Acquisition MS->Acquire Analyze Quantification & Identification Acquire->Analyze

Figure 1. Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Sample Extract Liquid-Liquid or Solid-Liquid Extraction Sample->Extract Filter Filter & Dilute Extract->Filter Inject Inject into System Filter->Inject HPLC HPLC Separation (Reverse-Phase) Inject->HPLC Detector Detection (UV, FLD, or MS/MS) HPLC->Detector Acquire Data Acquisition Detector->Acquire Analyze Quantification Acquire->Analyze

Figure 2. Experimental workflow for pyrazine analysis using HPLC.

Cross_Validation_Logic cluster_gcms Method 1: GC-MS cluster_hplc Method 2: HPLC Sample Identical Sample Set GCMS_Analysis Analyze Samples via GC-MS Sample->GCMS_Analysis HPLC_Analysis Analyze Samples via HPLC Sample->HPLC_Analysis GCMS_Results Quantitative Results (Concentration A) GCMS_Analysis->GCMS_Results Compare Statistical Comparison (e.g., Correlation, t-test, Bland-Altman) GCMS_Results->Compare HPLC_Results Quantitative Results (Concentration B) HPLC_Analysis->HPLC_Results HPLC_Results->Compare Conclusion Determine Method Agreement & Validate Results Compare->Conclusion

References

Comprehensive Analysis of 2-Chloro-3,5-dimethylpyrazine Derivatives: Data Unavailability

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and databases reveals a significant gap in published research specifically detailing the biological activities of 2-Chloro-3,5-dimethylpyrazine derivatives. Consequently, a direct comparative guide with supporting quantitative data and experimental protocols as requested cannot be compiled at this time.

Related Pyrazine Derivatives with Known Biological Activities

To provide context for researchers, this guide outlines the biological activities of structurally related pyrazine derivatives for which data has been published. It is crucial to note that the substitution patterns of these analogs differ from this compound, and their biological activities are not directly comparable due to differing electronic and steric properties.

Chlorinated Pyrazine Analogs

A class of related compounds, 5-chloro-N-phenylpyrazine-2-carboxamides, has been investigated for antimycobacterial properties. These molecules feature a chloro-group at the 5-position and a carboxamide side chain, which are significant structural differences.

Table 1: Antimycobacterial Activity of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

Compound Substituent (R on phenyl ring) MIC (µg/mL)[1][2]
1 H 3.13
2 2-OH 6.25
21 5-Cl, 2-OH 1.56

| 30 | 4-COOH, 2-OH | 3.13 |

MIC: Minimum Inhibitory Concentration.

Alkylated Pyrazine Analogs

Derivatives such as 2,5-dimethylpyrazine are known for their antimicrobial and organoleptic properties. These compounds lack the chloro-substituent, which significantly alters their electronic character.

Table 2: Antimicrobial Activity of Selected Alkylpyrazine Derivatives

Compound Target Organism Activity Metric Result
2,5-Dimethylpyrazine Ralstonia solanacearum Growth Inhibition 69.75% at 504 µg/mL[3]
2-Ethyl-3-methylpyrazine Ralstonia solanacearum Growth Inhibition 91.65% at 504 µg/mL[3]

| 2,5-Dimethylpyrazine | E. coli | Bactericidal Effect | Decrease in cell concentration at 1.2%[3] |

2-Chloro-3-hydrazinopyrazine Derivatives

This class of compounds shares the 2-chloro-pyrazine core but features a hydrazino group instead of a methyl group at the 3-position and lacks the 5-methyl group. They have been evaluated as acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives

Compound Substituent on Hydrazino Moiety IC50 (µM)[4]
CHP4 2-hydroxybenzylidene 3.76
CHP5 4-hydroxybenzylidene 4.2

| Donepezil (Standard) | - | 0.53 |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols for Related Derivatives

While protocols for the target compound class are unavailable, methodologies for analogous compounds are provided below for reference.

Antimycobacterial Susceptibility Testing (for 5-Chloro-N-phenylpyrazine-2-carboxamides)

The antimycobacterial activity is typically determined using a microplate dilution method.

  • Preparation: Compounds are dissolved in DMSO to prepare stock solutions.

  • Inoculum: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and adjusted to a specific optical density.

  • Assay: The compounds are serially diluted in a 96-well plate with a suitable broth medium (e.g., Middlebrook 7H9). The mycobacterial inoculum is added to each well.

  • Incubation: Plates are incubated at 37°C for a defined period (e.g., 7-14 days).

  • Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[1]

Acetylcholinesterase Inhibition Assay (for 2-Chloro-3-hydrazinopyrazine Derivatives)

The AChE inhibitory activity can be assessed using a colorimetric method based on Ellman's reaction.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and electric eel acetylcholinesterase (AChE) in a phosphate buffer.

  • Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the AChE enzyme in a 96-well plate.

  • Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.[4]

Synthesis and Bioactivity Workflow

The general workflow for discovering and evaluating the biological activity of novel pyrazine derivatives is outlined below. This logical diagram represents a typical research pathway that could be applied to this compound derivatives should research in this area commence.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., 2-amino-3,5-dimethylpyrazine) react1 Chlorination Reaction start->react1 product This compound Core react1->product react2 Further Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) product->react2 final_compounds Library of Derivatives react2->final_compounds screening In Vitro Screening (e.g., Antimicrobial, Anticancer) final_compounds->screening hit_id Hit Identification (Active Compounds) screening->hit_id dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response selectivity Selectivity/Cytotoxicity Assays (vs. Normal Cells) dose_response->selectivity moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) selectivity->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar sar->react2 Optimization

Caption: General workflow for synthesis and biological evaluation of novel pyrazine derivatives.

References

A Comparative Guide to the Synthesis of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 2-Chloro-3,5-dimethylpyrazine, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will explore an established, multi-step method alongside a more modern, direct approach, offering a comprehensive overview supported by experimental data to inform your synthetic strategy.

At a Glance: A Comparison of Synthetic Routes

ParameterEstablished Route: N-Oxidation and ChlorinationNew Route: Direct C-H Chlorination
Starting Material 2,5-Dimethylpyrazine2,5-Dimethylpyrazine
Key Reagents Hydrogen Peroxide, Acetic Acid, Phosphoryl Chloride (POCl₃)N-Chlorosuccinimide (NCS), Trifluoroacetic Acid (TFA)
Number of Steps TwoOne
Typical Yield ~64% (overall)71%
Reaction Conditions Step 1: 70-80°C, 4hStep 2: 90°C, 3h80°C, 24h
Advantages Well-established, reliable methodology.More atom-economical, single-step process.
Disadvantages Two-step process, use of corrosive POCl₃.Longer reaction time, use of a specialized chlorinating agent.

Established Synthesis Route: N-Oxidation and Deoxygenative Chlorination

A traditional and reliable method for the synthesis of this compound involves a two-step process: the N-oxidation of 2,5-dimethylpyrazine followed by a deoxygenative chlorination reaction.

Experimental Protocol

Step 1: Synthesis of 2,5-Dimethylpyrazine-1-oxide

  • Reaction Setup: In a reaction vessel, 2,5-dimethylpyrazine (1.0 eq) is dissolved in glacial acetic acid.

  • Oxidation: 30% Hydrogen peroxide (2.5 eq) is added dropwise to the solution while maintaining the temperature between 70-80°C.

  • Reaction Monitoring: The reaction mixture is stirred at this temperature for 4 hours.

  • Work-up and Isolation: The excess acetic acid is removed under reduced pressure. The residue is then carefully neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 2,5-dimethylpyrazine-1-oxide. A typical yield for this step is approximately 90%.

Step 2: Synthesis of this compound

  • Reaction Setup: 2,5-Dimethylpyrazine-1-oxide (1.0 eq) is added to phosphoryl chloride (POCl₃, 3.0 eq).

  • Chlorination: The mixture is heated to 90°C and stirred for 3 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The aqueous solution is then neutralized with solid sodium bicarbonate and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford this compound. This step typically yields around 71% of the desired product.

Signaling Pathway Diagram

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine H2O2_AcOH H₂O₂ / AcOH 2,5-Dimethylpyrazine->H2O2_AcOH 2,5-Dimethylpyrazine-1-oxide 2,5-Dimethylpyrazine-1-oxide H2O2_AcOH->2,5-Dimethylpyrazine-1-oxide POCl3 POCl₃ 2,5-Dimethylpyrazine-1-oxide->POCl3 This compound This compound POCl3->this compound

Caption: Established two-step synthesis of this compound.

New Synthesis Route: Direct C-H Chlorination

A more recent and direct approach to this compound involves the direct C-H chlorination of 2,5-dimethylpyrazine. This method offers a more atom-economical alternative by avoiding the need for a pre-functionalized intermediate.

Experimental Protocol
  • Reaction Setup: To a solution of 2,5-dimethylpyrazine (1.0 eq) in trifluoroacetic acid (TFA), N-Chlorosuccinimide (NCS, 1.2 eq) is added portion-wise at room temperature.

  • Chlorination: The reaction mixture is then heated to 80°C and stirred for 24 hours.

  • Work-up and Isolation: After cooling to room temperature, the mixture is carefully poured into an ice-water bath and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound. A reported yield for this direct method is 71%.

Experimental Workflow Diagram

G Start Start Reactants 2,5-Dimethylpyrazine N-Chlorosuccinimide Trifluoroacetic Acid Start->Reactants Reaction Heat to 80°C Stir for 24h Reactants->Reaction Workup Quench with ice-water Neutralize with NaHCO₃ Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product End End Product->End

Caption: Workflow for the direct C-H chlorination of 2,5-dimethylpyrazine.

Conclusion

Both the established N-oxidation/chlorination route and the newer direct C-H chlorination method provide viable pathways to this compound. The choice of synthesis will depend on the specific requirements of the researcher, balancing factors such as the number of synthetic steps, reaction time, and the handling of specific reagents. The direct C-H chlorination presents a more streamlined and atom-economical approach, aligning with modern principles of green chemistry. However, the traditional two-step method is a well-documented and reliable alternative.

Kinetic Showdown: Unraveling the Reactivity of 2-Chloro-3,5-dimethylpyrazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of heterocyclic chemistry, 2-Chloro-3,5-dimethylpyrazine stands as a versatile building block for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes and predicting product formation. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals.

While specific kinetic data for this compound is not extensively available in the public domain, a comprehensive understanding of its reactivity can be extrapolated from studies on analogous chloro-substituted nitrogen heterocycles. The primary reaction pathway for these compounds is nucleophilic aromatic substitution (SNAr), a two-step process involving the formation of a Meisenheimer complex.

Comparative Kinetic Data

To contextualize the reactivity of this compound, this section presents kinetic data from studies on related chloro-substituted pyridines and pyrimidines. These compounds offer a valuable benchmark for predicting the reaction rates of this compound with various nucleophiles. The electron-donating methyl groups on the pyrazine ring in our target molecule are expected to decrease its reactivity towards nucleophiles compared to unsubstituted or nitro-substituted analogs due to a less electron-deficient aromatic system.

SubstrateNucleophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Temperature (°C)
2-ChloropyrimidineHydroxide100% Ethanol96.4 x 10⁻⁴50
2-ChloropyrimidineDimethylamineEthanol--
2-ChloropyrimidinePiperidineEthanol--
2-ChloropyrimidineMethylamineEthanol--
2-Chloro-3,5-dinitropyridineAnilineMethanol-Various
2-Chloro-5-nitropyridineSubstituted AnilinesDMSONegative ρ values (-1.63 to -1.28)45-60
2-Chloro-5-nitropyridineSubstituted AnilinesDMFNegative ρ values (-1.26 to -0.90)45-60

Note: Specific rate constants for all reactions were not available in the cited literature, but relative reactivity trends and Hammett correlations provide insight into the electronic effects on the reaction rates. The negative ρ values indicate that electron-donating groups on the aniline nucleophile accelerate the reaction.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the kinetic analysis of SNAr reactions involving chloro-heteroaromatic compounds. These protocols can be adapted for studying the reactions of this compound.

General Procedure for Kinetic Measurements

Kinetic studies are typically performed using UV-Vis spectrophotometry by monitoring the change in absorbance of the reaction mixture over time. The reaction is initiated by mixing the chloro-heteroaromatic substrate with the nucleophile in a thermostated cuvette. Pseudo-first-order conditions are often employed, with the concentration of the nucleophile being in large excess compared to the substrate.

Materials:

  • This compound (or analogous substrate)

  • Nucleophile of choice (e.g., sodium methoxide, aniline, piperidine)

  • Anhydrous solvent (e.g., methanol, DMSO, DMF)

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the chloro-heteroaromatic substrate and the nucleophile in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the substrate solution with a large excess of the nucleophile solution.

  • Immediately place the cuvette in the spectrophotometer and record the absorbance at the wavelength of maximum absorbance (λmax) of the product or disappearance of the reactant at regular time intervals.

  • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation.

  • The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile.

Reaction Mechanisms and Logical Relationships

The SNAr reaction is a cornerstone of heterocyclic chemistry. The following diagrams illustrate the generally accepted mechanism and the logical workflow for a typical kinetic experiment.

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate k₁ (rate-determining) Products Substituted Pyrazine + Cl⁻ Intermediate->Products k₂ (fast)

Caption: Generalized mechanism for the SNAr reaction of this compound.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock_Substrate Prepare Substrate Stock Solution Mix Mix Reactants in Cuvette Stock_Substrate->Mix Stock_Nucleophile Prepare Nucleophile Stock Solution Stock_Nucleophile->Mix Spectro Monitor Absorbance vs. Time Mix->Spectro Fit Fit Data to First-Order Kinetics Spectro->Fit Calc Calculate k_obs and k₂ Fit->Calc

Caption: Experimental workflow for a typical kinetic study of an SNAr reaction.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2-Chloro-3,5-dimethylpyrazine, a chlorinated heterocyclic compound, requires careful management as a hazardous waste. This guide provides a comprehensive, step-by-step plan for its safe disposal, adhering to standard safety protocols for chlorinated organic compounds.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Key Hazard Information:

  • Physical State: Liquid (at standard conditions)[1]

Operational Disposal Plan

The disposal of this compound must be managed through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregation: This compound should be segregated as a chlorinated organic waste.[2] Do not mix it with non-halogenated solvents or other incompatible waste streams.

  • Container: Use a designated, leak-proof, and chemically resistant container for collection. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2][4] Ensure the container is kept closed when not in use.

Step 2: Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuation: If the spill is large, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[1]

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontamination: Clean the spill area thoroughly.

Step 3: Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a cool, well-ventilated, and designated area away from ignition sources.[1][4]

  • EH&S Pickup: Arrange for the collection of the hazardous waste container by your institution's EH&S department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for compounds structurally related to this compound, as specific data for the target compound was not available in the search results. This information is provided to give a general understanding of the physical properties of similar pyrazine derivatives.

PropertyValueRelated Compound
Molecular FormulaC₆H₇ClN₂This compound
Molecular Weight142.59 g/mol This compound
Boiling Point182 °C / 359.6 °F2-Ethyl-3,5(6)-dimethylpyrazine[1]
Flash Point66 °C / 150.8 °F2-Ethyl-3,5(6)-dimethylpyrazine[1]
Density0.96 g/cm³2-Ethyl-3,5(6)-dimethylpyrazine[1]

Experimental Protocols

As no specific experimental protocols for the chemical inactivation or neutralization of this compound were found in the search results, chemical treatment should not be attempted. The standard and safest procedure is collection and disposal via a licensed hazardous waste contractor, as outlined in the operational disposal plan.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Chlorinated Organic Waste B->C D Collect in Labeled, Leak-Proof Container C->D E Spill Occurs D->E No G Store Sealed Container in Designated Safe Area D->G Container Full or No Longer in Use F Contain with Inert Absorbent Material E->F Yes F->D H Contact Environmental Health & Safety (EH&S) for Pickup G->H I End: Proper Disposal by Licensed Facility H->I

Figure 1: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 2-Chloro-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-3,5-dimethylpyrazine in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Immediate Safety and Hazard Information

This compound should be treated as a hazardous substance. Based on structurally similar compounds, it is likely to be a combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4][5] The presence of a chlorine atom on the heterocyclic ring may increase its toxicity compared to non-halogenated pyrazines.[1]

Key Potential Hazards:

  • Physical Hazards: Combustible liquid. Keep away from heat, sparks, and open flames.[2][3]

  • Health Hazards:

    • Harmful if swallowed (Acute Oral Toxicity).[2][3][5]

    • May cause skin and eye irritation.[3][4]

    • May cause respiratory tract irritation.[3]

    • The toxicological properties have not been fully investigated; handle with care.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a risk of splashing.[6]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[1][6] Check the glove manufacturer's resistance guide. Dispose of gloves immediately after contact and do not reuse. - Lab Coat: A flame-retardant lab coat.[7] - Clothing: Long pants and closed-toe shoes are required.[6]
Respiratory Protection All handling of solid or liquid forms of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]

Operational and Disposal Plans

Adherence to a strict operational workflow is essential for safety and to maintain the integrity of the research.

Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] The storage area should be designated for hazardous chemicals. Keep the container tightly closed.[2]

Handling Procedures:

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.[8]

  • Ventilation: Ensure adequate ventilation at all times.[2]

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood to minimize exposure to vapors.[1]

    • Use a clean spatula for solid transfers.

    • Avoid creating dust if handling in solid form.

  • Dissolving:

    • When dissolving, add the compound to the solvent slowly.

    • Ensure the chosen solvent is compatible.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[3]

Spill and Emergency Procedures:

  • Immediate Action: In case of a spill, evacuate the immediate area.

  • Ignition Sources: Remove all sources of ignition.[2]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[9]

  • Collection: Collect the absorbed material and contaminated items into a suitable, closed, and properly labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: All waste materials containing this compound must be treated as hazardous waste.

  • Waste Identification: This compound is a halogenated organic waste.[10]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[7][10][11] This is crucial as disposal methods and costs differ significantly.[7]

  • Containerization:

    • Collect all waste (including contaminated PPE and absorbent materials) in a designated, leak-proof, and clearly labeled hazardous waste container.[6][9]

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste," and identify the contents.[6][11]

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources, while awaiting pickup.[9]

  • Disposal: Arrange for a licensed professional hazardous waste disposal service to collect and dispose of the material in accordance with all federal, state, and local regulations.[2][9] Do not dispose of this chemical down the drain.[8]

Quantitative Data Summary

CompoundCAS NumberAnimal ModelRoute of AdministrationLD50Reference
2-ethyl-3,(5 or 6)-dimethylpyrazine27043-05-6RatOral460 mg/kg[12]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Verify Chemical Fume Hood Functionality prep1->prep2 handling1 Weighing and Transfer of Compound prep2->handling1 handling2 Dissolving in Appropriate Solvent handling1->handling2 post1 Securely Cap and Store Product handling2->post1 post2 Decontaminate Work Area and Equipment post1->post2 disp1 Segregate Halogenated Waste post2->disp1 disp2 Collect in Labeled Hazardous Waste Container disp1->disp2 disp3 Store Waste Securely for Pickup disp2->disp3 disp4 Arrange for Licensed Disposal disp3->disp4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,5-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,5-dimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.